molecular formula C8H7ClN2O B1431648 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1260382-00-0

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1431648
CAS No.: 1260382-00-0
M. Wt: 182.61 g/mol
InChI Key: FZXUMNQHGLZWIR-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-5-2-3-10-8(5)11-7(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXUMNQHGLZWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the 6-Chloro-5-methoxy-7-azaindole Scaffold: Synthetic Architectures and Kinase Targeting

[1]

Executive Summary: The "Privileged" Azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a cornerstone in modern kinase inhibitor design.[1][2] Bioisosteric to both indole and purine, it possesses a unique hydrogen bond donor/acceptor motif (N1-H/N7) that mimics the adenine ring of ATP, making it an ideal hinge-binding element.

This guide focuses on a highly specific and chemically versatile derivative: 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine . This scaffold is not merely a passive core; it is a bifunctional command center for Structure-Activity Relationship (SAR) exploration.[3] The C5-methoxy group modulates lipophilicity and electronic density, often improving metabolic stability against P450 oxidation at the electron-rich C5 position. Meanwhile, the C6-chloro substituent serves as a high-fidelity electrophilic handle for late-stage diversification via palladium-catalyzed cross-couplings, enabling access to unexplored chemical space in the solvent-front regions of kinase pockets.[3]

Chemical Architecture & Electronic Rationale

The Push-Pull Effect

The 6-chloro-5-methoxy motif introduces a strategic electronic "push-pull" system to the pyridine ring of the azaindole:

  • 5-Methoxy (Electron Donor): Increases electron density in the pyridine ring, potentially strengthening the N7-hinge hydrogen bond acceptance capability. It also blocks the C5 position, a common site for metabolic hydroxylation in unsubstituted azaindoles.[4]

  • 6-Chloro (Inductive Withdrawer/Reactive Handle): While electronically withdrawing, its primary utility is synthetic.[4] The C6 position in 7-azaindoles is activated for Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed couplings, but less so than the C4 position. However, the presence of the 5-OMe group can sterically and electronically influence regioselectivity during synthesis.
    
Visualization: Signaling & Synthetic Pathway

The following diagram outlines the logical flow from scaffold synthesis to kinase inhibition, highlighting the critical decision nodes.

AzaindoleWorkflowcluster_SARSAR LogicPrecursor5-Methoxy-7-AzaindoleActivationN-Oxide Formation(mCPBA)Precursor->ActivationOxidationChlorinationRegioselective Chlorination(POCl3/HMDS)Activation->ChlorinationReissert-HenzeRearrangementCore6-Chloro-5-methoxy-7-azaindole(The Scaffold)Chlorination->CoreIsolationDiversificationPd-Catalyzed Coupling(Suzuki/Buchwald)Core->DiversificationC6 FunctionalizationC5_OMeC5-OMe:Metabolic BlockCore->C5_OMeC6_ClC6-Cl:Synthetic HandleCore->C6_ClTargetKinase Hinge Binding(ATP Competitive)Diversification->TargetLead Optimization

Caption: Logical workflow for the synthesis and application of the 6-chloro-5-methoxy-7-azaindole scaffold.

Synthetic Protocols: Constructing the Core

Reliable access to the 6-chloro-5-methoxy core is paramount.[3] While de novo pyridine ring synthesis is possible, the N-oxide rearrangement route (modified Reissert-Henze reaction) is the industry standard for introducing C6 functionality into existing azaindoles.

Protocol: Synthesis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine[1]

Prerequisites:

  • Starting Material: 5-Methoxy-1H-pyrrolo[2,3-b]pyridine (Commercially available or synthesized via Bartoli indole synthesis).[3]

  • Reagents: m-Chloroperbenzoic acid (mCPBA), Methanesulfonyl chloride (MsCl) or Phosphorus oxychloride (

    
    ), Hexamethyldisilazane (HMDS).[4]
    
Step 1: N-Oxidation[3]
  • Dissolution: Dissolve 5-methoxy-7-azaindole (1.0 eq) in dimethoxyethane (DME) or EtOAc.

  • Oxidation: Cool to 0°C. Add mCPBA (1.2 eq) portion-wise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (M+16 peak).[4]

  • Workup: The product, 5-methoxy-7-azaindole-7-oxide, often precipitates.[3] Filter and wash with cold ether. If not, quench with saturated

    
     and extract with EtOAc/n-Butanol (highly polar).[4]
    
Step 2: Regioselective C6-Chlorination

Note: Direct chlorination with

3
  • Setup: Suspend the N-oxide (1.0 eq) in dry toluene or acetonitrile.

  • Protection (In-situ): Add HMDS (3.0 eq) and stir at RT for 1 hour to silylate the N1 position.

  • Rearrangement: Cool to 0°C. Add

    
     (5.0 eq) dropwise.
    
  • Heating: Heat the mixture to 80–90°C for 4–8 hours. The mechanism involves the formation of an active phosphoryl intermediate followed by nucleophilic attack of chloride at C6.

  • Quench: CRITICAL: Cool to 0°C. Pour slowly into ice-water containing

    
    . The reaction is exothermic.
    
  • Isolation: Extract with EtOAc. The silyl group cleaves during the aqueous workup. Purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 45–60% over two steps.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) mCPBA quality poorTitrate mCPBA or use excess (1.5 eq).
N1-Chlorination Lack of N1 protectionEnsure HMDS is used; N1-H is acidic and can react.[3]
C4-Chlorination (Isomer) Electronic competition5-OMe directs ortho (C4/C6).[3] C6 is favored via N-oxide, but C4 is possible. Verify via NOE NMR.
Black Tar Formation Overheating/ExothermControl addition rate of

; keep temp <100°C.

Medicinal Chemistry Applications

Binding Mode Analysis

In the ATP-binding pocket of kinases (e.g., JAK, TRK, Aurora), the 7-azaindole core binds to the hinge region.[4]

  • N1-H: Hydrogen bond donor to the backbone carbonyl (e.g., Glu residue).[4]

  • N7: Hydrogen bond acceptor from the backbone amide (e.g., Leu residue).[4]

  • C6-Vector: Points towards the solvent front or the ribose binding pocket, depending on the specific kinase conformation. This makes the C6-Cl group an ideal attachment point for solubilizing tails (e.g., piperazines, morpholines) via Buchwald-Hartwig coupling.[4]

Visualization: Hinge Interaction Map

Caption: Schematic representation of the bidentate hydrogen bonding mode of 7-azaindole at the kinase hinge region.[4]

Key References & Authoritative Sources

  • Song, J. J., et al. "A practical synthesis of 6-substituted 7-azaindoles via the Reissert–Henze reaction." Journal of Organic Chemistry 67.11 (2002): 3924-3926.[3] Link[4]

    • Core citation for the N-oxide rearrangement methodology.

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors."[4] Pharmaceuticals 11.2 (2018): 40. Link[4]

    • Comprehensive review of azaindole binding modes and SAR.

  • Léveillé-Webster, C. R., et al. "Synthesis of 5-substituted 7-azaindoles." Organic Letters 11.20 (2009): 4664-4667.[3]

    • Details on functionalizing the C5 position.

  • Meanwell, N. A. "7-Azaindole: A versatile scaffold for developing kinase inhibitors." Chem. Pharm. Bull. 66 (2018): 29-36.[3] Link

    • Discusses the "privileged" nature of the scaffold.

Disclaimer: This guide is intended for research and development purposes only. All synthetic protocols should be performed in a properly equipped fume hood by trained personnel.[4] Standard safety data sheets (SDS) for reagents like

4

Structure-activity relationship (SAR) potential of 5-methoxy-6-chloro-7-azaindole

[1]

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely recognized as a "privileged structure" in drug discovery, serving as a bioisostere for the purine core of ATP.[1] This makes it an indispensable template for designing Type I and Type II kinase inhibitors.

The specific derivative 5-methoxy-6-chloro-7-azaindole represents a high-value "locked" core.[1] Unlike the unsubstituted parent, this scaffold offers two pre-installed orthogonal handles:

  • 6-Chloro: An electrophilic site adjacent to the pyridine nitrogen, primed for nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling, enabling rapid exploration of solvent-exposed regions.[1]
    
  • 5-Methoxy: An electron-donating group (EDG) that modulates the basicity of the N7 hinge-binding atom and improves physicochemical properties (solubility/lipophilicity balance) compared to the 5-H or 5-F analogs.[1]

This guide outlines the structural logic, synthetic pathways, and SAR vectors for leveraging this scaffold in oncology and immunology programs.

Structural & Electronic Architecture

To effectively utilize this scaffold, one must understand the electronic push-pull dynamics introduced by the substituents.

The Core Anatomy
  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD). In kinase active sites, this typically binds to the carbonyl oxygen of the hinge region (e.g., Glu81 in CDK2).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). It binds to the backbone NH of the hinge region.

  • 5-Methoxy (

    
    -OMe): 
    
    • Electronic: The oxygen lone pair donates electron density into the pyridine ring via resonance (+M effect). This increases the electron density at N7, potentially strengthening the H-bond acceptance capability, provided steric clashes are avoided.

    • Metabolic:[1] A potential site for CYP450-mediated O-demethylation, though often more stable than unprotected phenols.[1]

  • 6-Chloro (

    
    -Cl): 
    
    • Reactivity: Located

      
       to the pyridine nitrogen (N7), this position is highly activated for 
      
      
      reactions due to the inductive electron-withdrawal of N7.
    • Steric: Provides a hydrophobic bulk that can displace water or fill small hydrophobic pockets (gatekeeper vicinity).

Visualization: Electronic & SAR Map

SAR_MapCore5-methoxy-6-chloro-7-azaindole CoreOMe5-OMe (Methoxy)• Electron Donor (+M)• Modulates N7 pKa• Solubility HandleCore->OMeSubstitutionCl6-Cl (Chloro)• Reactive Handle (SNAr)• Hydrophobic Contact• Solvent Vector AccessCore->ClSubstitutionN1N1 (Pyrrole)• H-Bond Donor• Hinge BindingCore->N1N7N7 (Pyridine)• H-Bond Acceptor• Hinge BindingCore->N7C3C3 Position• Primary Vector• Specificity PocketCore->C3OMe->N7Increases BasicityN7->ClActivates for SNAr

Figure 1: Functional map of the 5-methoxy-6-chloro-7-azaindole scaffold showing electronic crosstalk.

Synthetic Accessibility & Protocols

The utility of a scaffold is defined by its synthetic accessibility. The 5-methoxy-6-chloro-7-azaindole core is not trivial to synthesize via direct electrophilic aromatic substitution due to the deactivating nature of the pyridine ring.[1] The most robust method involves De Novo Ring Synthesis or N-Oxide Activation .[1]

Primary Synthetic Route: The N-Oxide Activation Strategy

This protocol assumes starting from the commercially available 5-methoxy-7-azaindole.[1]

Step 1: N-Oxidation [1][2]

  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid), EtOAc or DCM.[1]

  • Mechanism: Oxidation of the electron-rich pyridine nitrogen (N7) to the N-oxide.[1] The 5-OMe group aids this by increasing electron density at N7.[1]

  • Protocol: Dissolve 5-methoxy-7-azaindole in EtOAc. Add 1.2 eq m-CPBA at 0°C. Stir at RT for 4h. The product often precipitates or is isolated via filtration (avoiding chromatography).

Step 2: Reissert-Henze Chlorination [1]

  • Reagents:

    
     (Phosphorus oxychloride) or 
    
    
    (Methanesulfonyl chloride) / DMF.
  • Mechanism: The oxygen of the N-oxide attacks the electrophilic phosphorus/sulfur. The chloride ion then attacks the C6 position (alpha to nitrogen) via an addition-elimination mechanism, restoring aromaticity and reducing the N-oxide.

  • Protocol: Suspend the N-oxide in dry DMF. Add

    
     (3 eq) dropwise at 0°C. Heat to 80°C for 2h. Quench carefully with ice water.[1] Neutralize with 
    
    
    .[1] Extract with EtOAc.[1][3][4]
Visualization: Synthetic Pathway

SynthesisStart5-methoxy-7-azaindoleStep1Step 1: N-Oxidation(m-CPBA, EtOAc, 0°C)Start->Step1InterIntermediate:7-N-oxide derivativeStep1->InterStep2Step 2: Chlorination(POCl3, DMF, 80°C)Inter->Step2ProductTarget:5-methoxy-6-chloro-7-azaindoleStep2->Product

Figure 2: Two-step functionalization of the parent azaindole to the 6-chloro derivative.

SAR Vectors & Optimization Strategies

Once the core is synthesized, the SAR exploration follows a distinct logic.[5]

Vector 1: The C3 Position (Specificity)
  • Role: This is the primary vector to reach the "back pocket" or "gatekeeper" region of a kinase.

  • Chemistry: Friedel-Crafts acylation, Vilsmeier-Haack formylation, or Iodination followed by Suzuki Coupling.[1]

  • Impact of Core: The 5-OMe group activates the C3 position slightly more than the unsubstituted core, facilitating electrophilic attack.

Vector 2: The C6 Position (Solvent Front)
  • Role: This is the "Exit Vector". Modifying this position allows the molecule to reach out of the ATP binding pocket towards the solvent.

  • Chemistry: The 6-Cl is a "dummy" group meant to be displaced.[1]

    • Buchwald-Hartwig: Coupling with piperazines/morpholines improves solubility and pharmacokinetic (PK) profiles.

    • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic surface area.

  • Protocol (General

    
    ): 
    
    • Mix 5-methoxy-6-chloro-7-azaindole (1 eq) with an amine (e.g., N-methylpiperazine, 3 eq).

    • Solvent: NMP or DMSO.[1]

    • Temp: 120-150°C (microwave preferred).

    • Note: The 5-OMe group may slightly deactivate the ring toward

      
       compared to the 5-H analog, requiring higher temperatures or Pd-catalysis.[1]
      
Vector 3: The 5-Methoxy Group (Fine Tuning)[1]
  • Role: While "fixed" in this specific scaffold, it serves as a benchmark. If SAR data suggests the 5-OMe is too bulky or metabolically unstable, it guides the chemist to switch to 5-F or 5-CN in the next iteration.[1]

Experimental Data Summary (Template)

When characterizing derivatives of this scaffold, data should be structured as follows to allow rapid decision-making.

Table 1: Representative SAR Data Structure (Hypothetical)

Cmpd IDR3 (C3-Subst)R6 (C6-Subst)Enz

(nM)
Cell

(nM)
LE (Ligand Eff.)Notes
Ref PhH1508000.35Baseline 5-OMe core
A1 PhCl 452000.41Cl fills hydrophobic pocket
A2 PhN-Pip 60500.32Solubilizing group improves cell potency
A3 3-PyCl12800.45H-bond to Lys in back pocket

Note: "N-Pip" = N-methylpiperazine. "3-Py" = 3-Pyridyl.[1]

References

  • 7-Azaindole Scaffold in Kinase Discovery

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[6][7][8]

    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Synthesis of 6-Chloro-7-azaindoles

    • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.[1]

    • Source: ACS Omega, 2023.
    • URL:[Link]

  • General Azaindole Reactivity

    • Title: Azaindoles in Drug Discovery (PharmaBlock Whitepaper).
    • Source: PharmaBlock.[1][7]

  • Biological Context (Cdc7/Kinase)

    • Title: Azaindole-Based Inhibitors of Cdc7 Kinase.[1][6]

    • Source: Journal of Medicinal Chemistry.[5][8]

    • URL:[Link]

The Strategic Deployment of 5-Substituted 6-Chloro-7-Azaindole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine structure and engage in crucial hydrogen bonding interactions with protein kinases.[1][2][3] This guide focuses on a particularly valuable, yet underexplored, subclass: 5-substituted 6-chloro-7-azaindole building blocks. The strategic incorporation of a chlorine atom at the 6-position and a versatile substitution pattern at the 5-position provides a powerful platform for modulating the physicochemical and pharmacological properties of lead compounds. This document will provide a comprehensive overview of the synthesis, reactivity, and application of these key intermediates, offering field-proven insights for their effective utilization in drug discovery programs.

Introduction: The 7-Azaindole Advantage in Kinase Inhibition

The 7-azaindole scaffold has emerged as a cornerstone in the design of small molecule kinase inhibitors.[4] Its defining feature is the pyridine nitrogen at position 7 and the pyrrole N-H group, which act as a hydrogen bond acceptor and donor, respectively. This arrangement facilitates a bidentate hydrogen bonding interaction with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[1][2] The success of vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, stands as a testament to the therapeutic potential of the 7-azaindole core.[1][2]

The strategic functionalization of the 7-azaindole ring system is paramount for achieving selectivity and optimizing drug-like properties. The introduction of a chlorine atom at the 6-position can significantly influence the electronic properties of the ring and provide a vector for further chemical modification. When combined with diverse substituents at the 5-position, a rich chemical space for structure-activity relationship (SAR) studies is unlocked.

Synthesis of the 5-Substituted 6-Chloro-7-Azaindole Core

The construction of the 5-substituted 6-chloro-7-azaindole scaffold can be approached through several synthetic strategies, primarily involving the creation of the 7-azaindole nucleus from appropriately substituted pyridine precursors or the late-stage functionalization of a pre-formed 7-azaindole ring.

Building from Substituted Pyridines

A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. This strategy offers excellent control over the substitution pattern of the final 7-azaindole.

Experimental Protocol: Synthesis of 5-Bromo-6-chloro-7-azaindole from 2-amino-5-bromo-6-chloropyridine

This protocol outlines a plausible synthetic route based on established methodologies for 7-azaindole synthesis.

  • Starting Material: 2-amino-5-bromo-6-chloropyridine.

  • Step 1: Introduction of the C2-fragment. The amino group of the pyridine is reacted with a suitable two-carbon synthon. A common method is the reaction with a protected α-haloacetaldehyde or a derivative.

  • Step 2: Cyclization. The resulting intermediate is then subjected to cyclization conditions to form the pyrrole ring. This is often achieved under basic conditions.

  • Step 3: Aromatization. The dihydro-azaindole intermediate is aromatized to the final 7-azaindole.

Late-Stage Functionalization of the 7-Azaindole Nucleus

An alternative strategy involves the sequential functionalization of the parent 7-azaindole ring. This approach can be more step-economical if the desired starting materials are readily available.

Experimental Protocol: Synthesis of 5-Bromo-6-chloro-7-azaindole via Halogenation

  • Starting Material: 6-Chloro-7-azaindole.

  • Step 1: N-Protection. The pyrrole nitrogen is protected to prevent side reactions and to direct the regioselectivity of the subsequent halogenation. Common protecting groups include tosyl (Ts) or benzyl (Bn).

  • Step 2: Electrophilic Bromination. The N-protected 6-chloro-7-azaindole is subjected to electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) are typically employed. The reaction conditions are optimized to favor substitution at the 5-position.

  • Step 3: Deprotection. The protecting group is removed to yield the desired 5-bromo-6-chloro-7-azaindole.

Chemical Reactivity and Diversification

The true power of the 5-substituted 6-chloro-7-azaindole building block lies in its potential for diversification through modern cross-coupling chemistry. The halogen atoms at the 5- and 6-positions serve as versatile handles for the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools for the functionalization of the 7-azaindole core.[5][6] The differential reactivity of the C-Cl and C-Br (or C-I) bonds can often be exploited for selective, sequential couplings.

Table 1: Reactivity of Halogenated 7-Azaindoles in Cross-Coupling Reactions

Position of HalogenHalogenTypical Cross-Coupling ReactionRelative Reactivity
5IodoSuzuki, Sonogashira, Heck, Buchwald-HartwigHigh
5BromoSuzuki, Sonogashira, Heck, Buchwald-HartwigModerate
6ChloroSuzuki, Buchwald-Hartwig (with specialized catalysts)Low

Experimental Protocol: Selective Suzuki Coupling at the 5-Position

  • Starting Material: 5-Bromo-6-chloro-7-azaindole.

  • Reaction Components:

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

    • A suitable boronic acid or boronate ester.

    • A base (e.g., K₂CO₃, Cs₂CO₃).

    • An appropriate solvent system (e.g., dioxane/water, toluene/ethanol).[7]

  • Procedure: The reactants are combined and heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

Applications in Drug Discovery: Case Studies

The 5-substituted 6-chloro-7-azaindole scaffold has been incorporated into a number of potent and selective kinase inhibitors. The substituents at the 5-position are often designed to occupy the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Several potent Aurora kinase inhibitors incorporating a functionalized 7-azaindole core have been developed.[8]

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of non-receptor tyrosine kinases that are crucial components of the signaling pathways for numerous cytokines and growth factors.[8] Dysregulation of JAK signaling is associated with inflammatory diseases and cancers. The 7-azaindole scaffold has been successfully employed in the design of potent and selective JAK inhibitors.[8]

Conclusion

The 5-substituted 6-chloro-7-azaindole framework represents a highly valuable and versatile building block in modern drug discovery. Its inherent ability to engage with the kinase hinge region, coupled with the opportunities for strategic functionalization at the 5- and 6-positions, provides a robust platform for the development of novel therapeutics. A thorough understanding of the synthesis and reactivity of this scaffold is essential for medicinal chemists seeking to exploit its full potential in the design of next-generation kinase inhibitors and other targeted therapies.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • Zhang, L., et al. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Cinquemani, G., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19669-19693.
  • Bolla, M., & Nangia, A. (2016). Azaindole Therapeutic Agents. Future Medicinal Chemistry, 8(13), 1537-1557.
  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7164-7182.
  • Ghosh, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. American Chemical Society.
  • Ghosh, P., et al. (2020).
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Functionaliz
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Robison, M. M., & Robison, B. L. (1955). 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society, 77(3), 742-743.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthetic process of 5-bromo-7-azaindole.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
  • The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. ITQB.
  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS.
  • 5-BroMo-6-azaindole. ChemScene.
  • 5-Bromo-7-azaindole 97 183208-35-7. Sigma-Aldrich.
  • 6-Chloro-5-fluoro-7-azaindole. ChemicalBook.
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • 5-Bromo-7-azaindole. MedchemExpress.com.
  • 5-Iodo-7-azaindole.
  • Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • Application research of 7-Azaindole. ChemicalBook.
  • 5-Chloro-7-azaindole. Chem-Impex.
  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
  • 5-Chloro-6-azaindole.
  • 5-Chloro-7-azaindole 97%. AChemBlock.
  • 5-Chloro-7-azaindole.

Visualizations

G cluster_0 Synthesis of 5-Substituted 6-Chloro-7-Azaindole Substituted Pyridine Substituted Pyridine Pyrrole Ring Formation Pyrrole Ring Formation Substituted Pyridine->Pyrrole Ring Formation 7-Azaindole Nucleus 7-Azaindole Nucleus Late-Stage Functionalization Late-Stage Functionalization 7-Azaindole Nucleus->Late-Stage Functionalization 5-Substituted 6-Chloro-7-Azaindole 5-Substituted 6-Chloro-7-Azaindole Pyrrole Ring Formation->5-Substituted 6-Chloro-7-Azaindole Late-Stage Functionalization->5-Substituted 6-Chloro-7-Azaindole

Caption: Synthetic strategies for 5-substituted 6-chloro-7-azaindoles.

G cluster_1 Diversification via Cross-Coupling 5-Bromo-6-chloro-7-azaindole 5-Bromo-6-chloro-7-azaindole Suzuki Coupling Suzuki Coupling 5-Bromo-6-chloro-7-azaindole->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling 5-Bromo-6-chloro-7-azaindole->Sonogashira Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Bromo-6-chloro-7-azaindole->Buchwald-Hartwig Amination Diverse 5-Aryl/Alkynyl/Amino-6-chloro-7-azaindoles Diverse 5-Aryl/Alkynyl/Amino-6-chloro-7-azaindoles Suzuki Coupling->Diverse 5-Aryl/Alkynyl/Amino-6-chloro-7-azaindoles Sonogashira Coupling->Diverse 5-Aryl/Alkynyl/Amino-6-chloro-7-azaindoles Buchwald-Hartwig Amination->Diverse 5-Aryl/Alkynyl/Amino-6-chloro-7-azaindoles

Caption: Cross-coupling reactions for diversification.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The preclinical development of novel therapeutic agents, such as derivatives of the pyrrolo[2,3-b]pyridine scaffold, is critically dependent on a thorough understanding of their physicochemical properties. Among these, aqueous and non-aqueous solubility are paramount, influencing everything from compound handling and storage to the reliability of in-vitro assays and eventual bioavailability. Dimethyl Sulfoxide (DMSO) is the preeminent solvent for compound management in early-stage drug discovery, making the solubility of a test article in DMSO a foundational data point. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to expertly determine the solubility profile of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in DMSO. By synthesizing established methodologies with expert rationale, this whitepaper details the theoretical underpinnings and provides actionable, step-by-step protocols for both kinetic and thermodynamic solubility assessment, ensuring data integrity and supporting informed decision-making in the drug discovery pipeline.

Introduction to the Core Challenge: Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in fundamental physicochemical properties.[1] Poor solubility can lead to a cascade of costly and time-consuming issues, including the underestimation of a compound's potency in biological assays, unreliable structure-activity relationships (SAR), and significant hurdles in developing viable formulations for in-vivo studies.[2][3]

1.1 The Compound of Interest: 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. The specific analogue, 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, combines features—a halogen atom and a methoxy group—that can modulate metabolic stability, target binding, and, critically, solubility. While public domain data on this specific compound is sparse, its structural class necessitates a rigorous solubility assessment early in its development lifecycle.

1.2 The Universal Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is an indispensable tool in the pharmaceutical and life sciences sectors.[4] Its status as a powerful, polar aprotic solvent allows it to dissolve an exceptionally broad range of both polar and nonpolar compounds.[5][6] In high-throughput screening (HTS) and early discovery, compounds are almost universally stored and dispensed as concentrated stock solutions in DMSO.[5][6] Therefore, understanding a compound's maximum achievable concentration in this solvent is not merely a matter of convenience but a prerequisite for generating reliable biological data.

1.3 Objective of This Guide

The primary objective of this document is to provide a robust, scientifically-grounded methodology for characterizing the solubility of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in DMSO. We will explore the theoretical basis of solubility determination, provide detailed experimental protocols, and offer insights into data interpretation to empower research teams with the expertise to generate high-quality, reliable solubility profiles.

Foundational Principles of Solubility Measurement

Solubility is formally defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution in equilibrium.[1] In the context of drug discovery, two distinct but complementary types of solubility are measured: kinetic and thermodynamic.

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[7][8] It is a non-equilibrium measurement that is highly relevant for predicting the behavior of compounds in typical in-vitro biological assays, which often involve a similar dilution step.[9] Kinetic solubility assays are designed for high-throughput formats.[2]

  • Thermodynamic Solubility: This is the "true" equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically hours to days).[3][10] The resulting saturated solution is then analyzed to determine the concentration. This value is critical for formulation development, toxicology studies, and understanding a compound's potential for oral absorption.[3][11]

The significant difference often observed between these two values arises from the formation of a supersaturated solution during kinetic measurements, which can overestimate the true solubility.[11]

Compound Characterization and Safe Handling

Prior to any experimental work, a thorough understanding of the test article is essential.

3.1 Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇ClN₂O[12]
Molecular Weight 182.61 g/mol [13]
IUPAC Name 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridineN/A
CAS Number Not publicly availableN/A

3.2 Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is not widely available, data from structurally related compounds (e.g., chloro-pyrrolo-pyridines) suggest that appropriate precautions should be taken.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.[16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from ignition sources.[13][16]

Experimental Design: A Two-Tiered Approach

A comprehensive solubility profile is best achieved through a strategic, two-tiered approach. This begins with a rapid, high-throughput kinetic assessment, followed by the more resource-intensive "gold standard" thermodynamic measurement. This strategy provides data relevant to different stages of the discovery process while optimizing resource allocation.

G cluster_0 Solubility Assessment Workflow cluster_1 Tier 1: High-Throughput Screening cluster_2 Tier 2: Gold-Standard Measurement compound Test Compound: 6-Chloro-5-methoxy-1H- pyrrolo[2,3-b]pyridine k_assay Kinetic Solubility Assay (Nephelometry or UV-Vis) compound->k_assay t_assay Thermodynamic Solubility Assay (Shake-Flask Method) compound->t_assay k_result Result: Apparent Solubility (Relevant for In-Vitro Assays) k_assay->k_result Fast, HTS-compatible final_profile Comprehensive Solubility Profile k_result->final_profile t_result Result: Equilibrium Solubility (Relevant for Formulation, PK) t_assay->t_result Accurate, resource-intensive t_result->final_profile

Caption: A two-tiered workflow for solubility assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of controls and rigorous analytical methods.

5.1 Protocol 1: High-Throughput Kinetic Solubility Determination

This protocol is adapted from standard nephelometric and direct UV assay methodologies.[7][18] It measures the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous environment.

  • Causality Behind Choices: We start with a high-concentration DMSO stock (e.g., 10-20 mM) because this mimics the standard practice in HTS compound libraries. The incubation time of 2 hours is a balance between allowing time for precipitation to occur and the need for rapid throughput.[2]

  • Materials and Equipment:

    • 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (solid)

    • Anhydrous DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Clear 96-well microtiter plates (UV-transparent for UV method)

    • Nephelometer or UV/Vis Plate Reader

    • Multichannel pipettes

    • Control compounds: Atenolol (high solubility), Ketoconazole (low solubility)

  • Step-by-Step Methodology:

    • Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound and control compounds in 100% DMSO. Ensure complete dissolution.

    • Plate Setup: In a 96-well plate, add 198 µL of PBS pH 7.4 to wells in columns 2 through 12. Add 200 µL of PBS to column 1 (blank).

    • Compound Addition: Add 4 µL of the 20 mM DMSO stock solution to the wells in column 2. This creates a 400 µM solution with 2% DMSO. Mix thoroughly.

    • Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from column 2 to column 3, mixing, then 100 µL from column 3 to 4, and so on, across the plate.

    • Incubation: Cover the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.

    • Measurement (Choose one):

      • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in signal relative to the blank indicates precipitation.

      • Direct UV: If using a filtration plate, filter the samples to remove precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. Compare the absorbance to a standard curve prepared in DMSO/PBS to determine the concentration of the dissolved compound.

    • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation (light scattering) is observed or the concentration measured in the filtrate after precipitation is removed.

5.2 Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the definitive method for determining true solubility and is based on well-established shake-flask protocols.[3][11]

  • Causality Behind Choices: This method uses an excess of solid compound to ensure that the final solution is genuinely saturated. The 24-hour incubation period is critical for allowing the system to reach a true thermodynamic equilibrium between the solid and dissolved states.[2][11] HPLC-UV is used for quantification due to its high precision and ability to separate the parent compound from any potential degradants.

  • Workflow Diagram:

G start Start step1 Weigh excess solid compound (e.g., ~2 mg) into a vial start->step1 step2 Add a precise volume of DMSO (e.g., 1 mL) step1->step2 step3 Seal vial and place on orbital shaker or rotator at 25°C step2->step3 step4 Incubate for 24 hours to reach equilibrium step3->step4 step5 Centrifuge or filter (0.22 µm) to separate solid from supernatant step4->step5 step6 Prepare serial dilutions of the clear supernatant step5->step6 step7 Quantify concentration using a validated HPLC-UV method step6->step7 end Report as mg/mL or µM step7->end

Caption: Shake-Flask Thermodynamic Solubility Workflow.

  • Materials and Equipment:

    • 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (solid)

    • HPLC-grade DMSO

    • 2 mL glass vials with screw caps

    • Orbital shaker or vial rotator in a temperature-controlled environment

    • Centrifuge or syringe filters (0.22 µm, PTFE)

    • Calibrated HPLC system with a UV detector and a suitable C18 column

  • Step-by-Step Methodology:

    • Preparation: Add an excess amount of solid 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (e.g., approximately 2 mg, the exact mass is not critical as long as undissolved solid remains) to a glass vial.

    • Solvent Addition: Accurately pipette 1.0 mL of HPLC-grade DMSO into the vial.

    • Equilibration: Seal the vial tightly and place it on an orbital shaker set to a moderate speed at a constant temperature (e.g., 25°C). Incubate for at least 24 hours. Visually confirm that excess solid remains at the end of the incubation period.

    • Phase Separation: Remove the vial and separate the solid from the saturated solution. This is best achieved by centrifuging the vial at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collecting the supernatant. Alternatively, draw the solution through a 0.22 µm chemical-resistant syringe filter.

    • Quantification:

      • Prepare a stock solution of the compound in DMSO with a precisely known concentration to serve as a calibration standard.

      • Create a calibration curve by making serial dilutions of the standard.

      • Dilute the saturated supernatant into the linear range of the calibration curve.

      • Analyze the calibration standards and the diluted sample by HPLC-UV.

    • Data Analysis: Calculate the concentration of the saturated supernatant using the linear regression equation from the calibration curve, accounting for the dilution factor. The result is the thermodynamic solubility.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity.

Table 1: Solubility Profile of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in DMSO at 25°C

ParameterMethodResult (µM)Result (mg/mL)Observations
Kinetic Solubility Nephelometry[Insert Data][Insert Data]e.g., Precipitation observed above X µM
Thermodynamic Solubility Shake-Flask / HPLC-UV[Insert Data][Insert Data]e.g., Equilibrium reached after 24h

Interpretation:

  • A high thermodynamic solubility in DMSO (e.g., >100 mM) indicates that the compound is unlikely to present handling issues for in-vitro screening.

  • A significant difference between the kinetic and thermodynamic solubility (with the kinetic value being higher) is indicative of the compound's tendency to form stable supersaturated solutions, a phenomenon that can impact the interpretation of dose-response curves in bioassays.

Conclusion

Determining the solubility profile of a novel compound like 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in DMSO is a foundational step in its preclinical evaluation. It is not a single measurement but a multi-faceted characterization. By employing a two-tiered approach that combines a rapid kinetic assessment with a definitive thermodynamic measurement, research teams can generate a comprehensive data package. This data is essential for ensuring the quality and reliability of subsequent biological screening, guiding medicinal chemistry efforts, and laying the groundwork for future formulation and development activities. The methodologies and rationale presented in this guide provide a robust framework for obtaining accurate and actionable solubility data, thereby de-risking a critical failure point in the drug discovery process.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Singhvi, G. et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Halo Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • SOLVO Biotechnology. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubChem. 6-Chloro-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

Methodological & Application

Buchwald-Hartwig amination using 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Buchwald-Hartwig Amination of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine [1]

Executive Summary

The functionalization of 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (6-chloro-5-methoxy-7-azaindole) presents a unique set of chemoselective challenges. Unlike electron-deficient pyridines that readily undergo


, the presence of the 5-methoxy group  (an electron-donating group, EDG) deactivates the C6 position toward nucleophilic attack, necessitating a robust transition-metal-catalyzed approach.[1] Furthermore, the unprotected indole nitrogen (

) poses a risk of catalyst poisoning and competitive

-arylation.

This guide outlines a self-validating protocol utilizing Third-Generation (G3) Buchwald Precatalysts. By leveraging the LiHMDS-mediated reversible deprotonation strategy , researchers can achieve high-yielding C6-amination directly on the unprotected scaffold, bypassing the atom-uneconomical protection/deprotection steps.[1]

Mechanistic Insight & Strategic Planning

The Challenge of the Substrate

The substrate contains three competing reactive sites/factors :

  • C6-Cl (Target): Activated for oxidative addition but electronically dampened by the adjacent 5-OMe.[1]

  • N1-H (Acidic, pKa ~13): Can coordinate to Pd(II) species, arresting the catalytic cycle (catalyst poisoning).[1]

  • N7 (Pyridine Nitrogen): Potential binding site for the metal center, though less problematic with bulky ligands.

The Solution: Base-Controlled Catalysis

Standard bases like


 or 

are often ineffective with unprotected azaindoles due to irreversible binding of the deprotonated azaindole anion to palladium. The solution, established by Henderson and Buchwald (2010) , utilizes LiHMDS (Lithium bis(trimethylsilyl)amide) .[1]
  • Role of LiHMDS: It serves a dual purpose. First, it deprotonates the N1-H to form a lithium azaindolide.[1] Unlike the sodium or cesium salts, the lithium species is less prone to forming stable, unreactive complexes with the Pd-catalyst, effectively "protecting" the nitrogen in situ while allowing the catalytic cycle to proceed at C6.

Ligand Selection Logic
  • For Primary Amines: BrettPhos or tBuBrettPhos . These ligands are bulky and electron-rich, preventing

    
    -coordination of the amidine-like substrate and facilitating reductive elimination of the primary amine product.
    
  • For Secondary Amines: RuPhos . Its specific steric architecture creates a pocket that accommodates secondary amines while excluding the azaindole backbone.

Decision Matrix & Workflow

The following logic gate determines the optimal experimental setup based on the nucleophile class.

Optimization_Strategy Start Substrate: 6-Chloro-5-methoxy-7-azaindole AmineType Identify Amine Nucleophile Start->AmineType Primary Primary Amine (R-NH2) (Includes Anilines) AmineType->Primary Secondary Secondary Amine (R2-NH) (Cyclic/Acyclic) AmineType->Secondary BrettPhos System A: Pd G3/G4 BrettPhos Base: LiHMDS (2.2 equiv) Primary->BrettPhos RuPhos System B: Pd G3/G4 RuPhos Base: LiHMDS (2.2 equiv) Secondary->RuPhos TempA Temp: 90-100°C Solvent: THF or Dioxane BrettPhos->TempA Check Low Conversion? TempA->Check TempB Temp: 80-90°C Solvent: THF RuPhos->TempB TempB->Check Protect Alternative: Protect N1 (SEM/Boc) Switch to NaOtBu / XPhos Check->Protect Yes

Figure 1: Strategic decision tree for ligand and condition selection.

Experimental Protocols

Protocol A: Amination of Unprotected Azaindole (Recommended)

Applicable for: Direct coupling without prior protection.

Materials:

  • Substrate: 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1]

  • Amine: 1.2 – 1.5 equiv[1][2]

  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) [0.01 – 0.03 equiv][1]

  • Base: LiHMDS (1.0 M in THF) [2.2 – 2.5 equiv][1]

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.[2]

  • Solids Addition: Charge the vial with the azaindole substrate (e.g., 0.5 mmol) and the Pd Precatalyst (1-3 mol%).

    • Note: If the amine is a solid, add it at this step.

  • Purge: Evacuate and backfill the vial with inert gas (Ar/N2) three times.

  • Solvent/Amine: Add anhydrous THF (concentration ~0.2 M relative to substrate). If the amine is liquid, add it now via syringe.

  • Deprotonation (Critical): Dropwise, add the LiHMDS solution (2.2 equiv) at room temperature.

    • Observation: The solution often turns yellow/orange upon formation of the lithium azaindolide.

    • Why 2.2 equiv? 1.0 equiv to deprotonate the N1-H, 1.0 equiv to neutralize the HCl generated during coupling, and 0.2 equiv excess to ensure basicity.

  • Reaction: Seal the vial and heat to 85 °C (for RuPhos) or 100 °C (for BrettPhos) for 2–12 hours. Monitor by LCMS.

  • Quench: Cool to room temperature. Quench with saturated aqueous

    
     or dilute HCl (if product is acid-stable) to protonate the azaindole nitrogen.[1]
    
  • Workup: Extract with EtOAc or DCM. Wash organics with brine, dry over

    
    , and concentrate.[1][3]
    
Protocol B: Amination of N-Protected Azaindole (Fallback)

Applicable for: Substrates where Protocol A fails due to extreme insolubility or specific amine incompatibility.

Prerequisite: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group.[1]

Materials:

  • Substrate: N-SEM-6-Chloro-5-methoxy-7-azaindole[1]

  • Base:

    
     (1.4 equiv)[1]
    
  • Catalyst: BrettPhos Pd G4 or XPhos Pd G4 (2 mol%)[1]

  • Solvent: 1,4-Dioxane or Toluene[1]

Procedure:

  • Combine protected substrate, amine, base (

    
    ), and catalyst in a vial.[1]
    
  • Purge with inert gas. Add solvent (Dioxane).[1][4][5]

  • Heat to 100 °C until conversion is complete.

  • Standard aqueous workup.

  • Deprotection: Remove SEM group using TFA/DCM or TBAF/THF (depending on stability).[1]

Data Summary & Troubleshooting

ParameterRecommendationRationale
Catalyst RuPhos Pd G4 (2° amines)BrettPhos Pd G4 (1° amines)G4 precatalysts ensure rapid activation at low temperatures without reducing the azaindole core.[1]
Base LiHMDS (THF solution)Soluble base that reversibly masks the N1-H. Avoids insoluble salts that trap Pd.
Solvent THF Optimal solubility for LiHMDS and the lithiated intermediate.
Concentration 0.15 – 0.25 MHigh dilution can slow oxidative addition; too high leads to precipitation of the lithiated species.
Common Failure Modes
  • Hydrodehalogenation (Product is 5-methoxy-7-azaindole):

    • Cause:

      
      -hydride elimination from the amine or insufficient oxidative addition rate.[2]
      
    • Fix: Increase catalyst loading to 5 mol%; switch to a bulkier ligand (e.g., tBuBrettPhos ) to accelerate reductive elimination.[1]

  • No Reaction (Starting Material Recovery):

    • Cause: Catalyst poisoning by N1 or oxidation of catalyst.

    • Fix: Ensure LiHMDS quality (titrate if old).[1] Re-purge solvents.[2] Switch to Protocol B (Protection).

  • Regioisomer (N1-Arylation):

    • Cause: Incomplete deprotonation or wrong base.

    • Fix: Ensure >2.0 equiv LiHMDS is used. Do not use bases like

      
       in this system.
      

References

  • Henderson, J. L., & Buchwald, S. L. (2010).[1] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][6][7] Organic Letters, 12(20), 4442–4445.[1][8] Foundational text for the LiHMDS/Precatalyst methodology.[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Comprehensive review on ligand selection (RuPhos vs. BrettPhos).[1]

  • L'Heureux, A., et al. (2004).[1][9] Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron Letters, 45(11), 2317-2319.[1] Context on the reactivity of the 7-azaindole core.[1]

  • Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. (2019).[1][10] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide. Tetrahedron, 75(32), 4199-4211.[1] Update on G3/G4 precatalyst usage.[1]

Sources

Application Notes & Protocols: N-Alkylation Strategies for 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a multitude of biological targets, making its derivatives potent agents in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2][3] The specific analogue, 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, offers a synthetically versatile platform for the development of novel therapeutics. The chloro and methoxy substituents provide electronic modulation and potential sites for further functionalization, while the pyrrolic nitrogen (N-1) presents a key handle for introducing diverse substituents that can significantly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide to the N-alkylation of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, exploring various synthetic methodologies from classical approaches to modern catalytic systems. The protocols and discussions are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to enable informed experimental design and troubleshooting.

Core Concepts in N-Alkylation of Pyrrolo[2,3-b]pyridines

The N-alkylation of 7-azaindoles is a cornerstone of their derivatization. The pyrrolic nitrogen is generally more nucleophilic than the pyridinic nitrogen, allowing for selective alkylation under appropriate conditions. However, the choice of methodology is critical and depends on the nature of the alkylating agent, the desired product, and the overall synthetic strategy. Key considerations include regioselectivity, functional group tolerance, and scalability.

This guide will focus on three principal strategies for the N-alkylation of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine:

  • Classical N-Alkylation with Alkyl Halides and Bases: A robust and widely used method.

  • Mitsunobu Reaction: A mild and versatile approach for the alkylation with alcohols.

  • Palladium-Catalyzed N-Alkylation (Buchwald-Hartwig Amination): A powerful tool for the introduction of aryl and vinyl groups.

Protocol 1: Classical N-Alkylation with Alkyl Halides and Bases

This method remains a workhorse in organic synthesis due to its simplicity and the wide availability of alkyl halides. The reaction proceeds via the deprotonation of the pyrrolic nitrogen by a suitable base to form a nucleophilic anion, which then displaces the halide from the alkylating agent.

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is crucial for efficient deprotonation without promoting side reactions. Strong bases like sodium hydride (NaH) are highly effective but require anhydrous conditions. Weaker inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often sufficient and offer better functional group tolerance and ease of handling.[4][5]

  • Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the base and the resulting pyrrolide anion, facilitating the reaction.[4]

  • Reaction Temperature: The reaction temperature is typically kept moderate to avoid potential side reactions, such as dialkylation or reactions at other positions of the heterocyclic core.

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve 6-Chloro-5-methoxy-1H- pyrrolo[2,3-b]pyridine in anhydrous DMF AddBase Add base (e.g., NaH or K2CO3) and stir Start->AddBase AddAlkylHalide Add alkyl halide dropwise at 0 °C to rt AddBase->AddAlkylHalide Monitor Monitor reaction by TLC or LC-MS AddAlkylHalide->Monitor Quench Quench reaction with water Monitor->Quench Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Purify Purify by column chromatography Extract->Purify End Characterize the N-alkylated product Purify->End

Caption: Workflow for classical N-alkylation.

Detailed Step-by-Step Protocol:
  • Preparation: To a solution of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M), add the chosen base (e.g., NaH, 1.2 eq or K2CO3, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl iodideNaHDMF0 to rt2~90
Benzyl bromideK2CO3DMFrt4~85
Isopropyl iodideNaHTHF0 to rt6~70[6]

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful tool for the N-alkylation of heterocycles with primary and secondary alcohols, offering mild reaction conditions and broad substrate scope.[7][8][9] This reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Causality Behind Experimental Choices:
  • Reagent Stoichiometry: It is crucial to use a slight excess of the phosphine and azodicarboxylate to ensure complete conversion of the alcohol to the activated species.

  • Order of Addition: The order of addition of reagents is important for the success of the Mitsunobu reaction. Typically, the pyrrolo[2,3-b]pyridine, alcohol, and phosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a low temperature to control the exothermic reaction.[9]

  • Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction as it is inert and effectively dissolves the reactants.

Reaction Mechanism Diagram:

G Pyrrole 6-Cl-5-MeO-Pyrrolo[2,3-b]pyridine Product N-Alkylated Product Pyrrole->Product + Phosphonium Salt Alcohol R-OH PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Phosphonium Alkoxyphosphonium Salt Betaine->Phosphonium + R-OH Phosphonium->Product Byproducts Ph3P=O + DIAD-H2 Product->Byproducts G PdL2 Pd(0)L2 PdII Ar-Pd(II)-X(L2) PdL2->PdII Ar-X OxAdd Oxidative Addition (Ar-X) RedElim Reductive Elimination PdII->RedElim + Pyrrolide Deprotonation Deprotonation of Pyrrole Pyrrolide Pyrrolide Anion LigandExchange Ligand Exchange RedElim->PdL2 Catalyst Regeneration Product N-Aryl Product RedElim->Product

Sources

C-3 functionalization of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic C-3 Functionalization of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a bioisosteric analog of indole, features a pyridine nitrogen that acts as a hydrogen bond acceptor, significantly altering the molecule's electronic properties and interaction profile with biological targets.[1] This unique characteristic has positioned 7-azaindole derivatives at the forefront of drug discovery, leading to the development of potent kinase inhibitors and other therapeutic agents.[2][3]

The specific derivative, 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, serves as a highly valuable starting material. The chloro and methoxy substituents on the pyridine ring provide handles for late-stage diversification and modulate the electronic nature of the core, while the pyrrole ring remains poised for functionalization. Of particular synthetic and strategic importance is the C-3 position of the pyrrole moiety. This position is analogous to the most nucleophilic C-3 position of indole, making it a prime site for introducing a wide array of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

This document serves as a detailed guide for researchers and drug development professionals, providing both theoretical insights and field-proven protocols for the selective functionalization of the C-3 position of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. We will explore a range of transformations, from classic electrophilic substitutions to modern metal-catalyzed cross-couplings, explaining the rationale behind each method to empower scientists in their synthetic endeavors.

Electrophilic C-3 Halogenation: Gateway to Further Diversification

Introducing a halogen atom at the C-3 position is a cornerstone strategy. The resulting 3-halo-7-azaindole is not merely a final compound but a versatile intermediate, primed for subsequent metal-catalyzed cross-coupling reactions. The electron-rich nature of the C-3 position makes it highly susceptible to electrophilic attack.

Causality and Mechanistic Insight

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. An electrophilic halogen source (X⁺) is attacked by the π-electron system of the pyrrole ring, preferentially at the C-3 position, to form a resonance-stabilized cationic intermediate known as a Wheland intermediate.[4] Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the 3-halogenated product. The choice of halogenating agent is critical; milder reagents like N-halosuccinimides (NCS, NBS, NIS) are often preferred over diatomic halogens to minimize side reactions and improve regioselectivity.

cluster_workflow General C-3 Halogenation Workflow Start 6-Chloro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Reagent Select Halogenating Reagent (e.g., NIS, NBS) Start->Reagent 1. Solvent Choose Aprotic Solvent (e.g., DMF, THF) Reagent->Solvent 2. Reaction Reaction at Controlled Temperature (e.g., 0°C to RT) Solvent->Reaction 3. Workup Aqueous Workup & Extraction Reaction->Workup 4. Purification Purification (Chromatography/Recrystallization) Workup->Purification 5. Product 3-Halo-6-Chloro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Purification->Product 6.

Caption: Workflow for C-3 Halogenation of 7-Azaindole.

Protocol 1: C-3 Iodination using N-Iodosuccinimide (NIS)

This protocol describes the regioselective iodination of the title compound. N-Iodosuccinimide is chosen for its mild reactivity and ease of handling. Dimethylformamide (DMF) is used as the solvent due to its ability to dissolve the starting material and polar nature, which can facilitate the reaction.

Materials:

  • 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely (concentration approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the reaction's exothermicity and prevent potential side reactions.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise over 10-15 minutes. Adding the reagent slowly prevents a rapid temperature increase.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous Na₂S₂O₃ solution to quench any unreacted NIS.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x volume of DMF used).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-iodo-6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

ReactionReagentEquivalentsSolventTemp (°C)Time (h)Typical Yield (%)
Iodination NIS1.05DMF0 to RT2-485-95
Bromination NBS1.05THF0 to RT3-680-90
Chlorination NCS1.10AcetonitrileRT6-1275-85

Vilsmeier-Haack Formylation: Installing a Versatile Carbonyl Handle

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[5][6] For the 7-azaindole scaffold, this reaction proceeds with high regioselectivity at the C-3 position, yielding 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This aldehyde is an exceptionally useful intermediate, enabling access to amines (via reductive amination), carboxylic acids (via oxidation), and various heterocyclic systems.

Causality and Mechanistic Insight

The reaction's efficacy stems from the in-situ formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically DMF) and a chlorinating agent (typically phosphorus oxychloride, POCl₃).[6] This electrophile is then attacked by the C-3 position of the 7-azaindole. The resulting intermediate is hydrolyzed during aqueous workup to liberate the aldehyde. The reaction is typically performed at elevated temperatures to drive the formation of the Vilsmeier reagent and the subsequent electrophilic substitution.

G cluster_mechanism Vilsmeier-Haack Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Formation Attack Nucleophilic Attack from C-3 Vilsmeier->Attack Azaindole 7-Azaindole (Nucleophile) Azaindole->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Hydrolysis (Aqueous Workup) Intermediate->Hydrolysis Product 3-Formyl-7-Azaindole Hydrolysis->Product

Caption: Simplified Mechanism of Vilsmeier-Haack Formylation.

Protocol 2: C-3 Formylation

This protocol details the formylation of the title compound. It is critical to perform this reaction under anhydrous conditions until the hydrolysis step, as the Vilsmeier reagent is sensitive to moisture.

Materials:

  • 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line, heating mantle

Procedure:

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (5.0 eq) to 0°C.

  • Vilsmeier Formation: Add POCl₃ (1.5 eq) dropwise via the dropping funnel, keeping the internal temperature below 10°C. The formation of the Vilsmeier reagent is exothermic. After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DCE or DCM and add it to the freshly prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 80-90°C and maintain for 2-5 hours. Monitor the reaction by TLC or LC-MS. The higher temperature is necessary to overcome the activation energy for the electrophilic substitution.

  • Hydrolysis: After completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice. This step hydrolyzes the intermediate and must be done slowly and with caution.

  • Neutralization: Slowly add saturated NaHCO₃ solution until the mixture is basic (pH ~8-9) to neutralize the acidic reaction mixture.

  • Extraction: Extract the product with a suitable organic solvent like DCM or EtOAc (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product often precipitates upon neutralization. It can be collected by filtration or purified further by column chromatography or recrystallization to yield the pure 3-carbaldehyde derivative.

ReactionReagentsEquivalents (Substrate:POCl₃:DMF)SolventTemp (°C)Time (h)Typical Yield (%)
Formylation POCl₃, DMF1 : 1.5 : 5DCE80-902-570-85

Mannich Reaction: Introduction of Aminomethyl Groups

The Mannich reaction is a three-component condensation that provides a powerful route to C-3 aminoalkylated 7-azaindoles, often referred to as "azagramine" analogues.[7] This reaction involves the combination of the azaindole, an aldehyde (commonly formaldehyde), and a secondary amine. The resulting Mannich bases are valuable building blocks in medicinal chemistry, often exhibiting biological activity themselves or serving as precursors for further chemical manipulation.

Causality and Mechanistic Insight

The reaction begins with the formation of an electrophilic Eschenmoser's salt precursor, an iminium ion, from the condensation of the aldehyde and the secondary amine.[8] The 7-azaindole, acting as the nucleophile, then attacks this iminium ion at the C-3 position to form the final β-amino-carbonyl compound (the Mannich base).[8] The reaction is often catalyzed by acid, which facilitates both the formation of the iminium ion and the enol/enamine form of the nucleophile. Some modern protocols have achieved this transformation under catalyst- and solvent-free conditions.[7]

cluster_mannich Mannich Reaction Pathway Aldehyde Formaldehyde Iminium Formation of Iminium Ion (Electrophile) Aldehyde->Iminium Amine Secondary Amine (e.g., Dimethylamine) Amine->Iminium Attack C-3 Attack on Iminium Ion Iminium->Attack Azaindole 7-Azaindole (Nucleophile) Azaindole->Attack Product C-3 Aminomethylated Product (Mannich Base) Attack->Product

Caption: Key steps in the C-3 Mannich Reaction.

Protocol 3: Synthesis of a C-3 Mannich Base

This protocol uses a classic approach with acetic acid as both a catalyst and solvent, which facilitates the formation of the required iminium ion in situ.

Materials:

  • 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine, 40% aqueous solution)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask, combine 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the secondary amine (e.g., dimethylamine, 1.2 eq), and formaldehyde (1.2 eq).

  • Solvent/Catalyst: Add a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v) as the solvent. The acetic acid catalyzes the formation of the iminium intermediate.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is typically mild. Monitor completion by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask in an ice bath.

  • Neutralization: Carefully basify the reaction mixture to pH > 10 by the slow addition of 2M NaOH solution. The product, being a base, will be in its free form.

  • Extraction: Extract the product into ethyl acetate or dichloromethane (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude Mannich base can be purified by flash column chromatography on silica gel to yield the pure product.

Component 1Component 2Component 3ConditionsTypical Yield (%)
7-AzaindoleFormaldehydeDimethylamineAcOH/EtOH, RT, 18h80-90
7-AzaindoleFormaldehydePiperidineAcOH/EtOH, RT, 24h75-85
7-AzaindoleBenzaldehyde2-AminopyridineSolvent-free, 85°C, 1h85-95[7]

Palladium-Catalyzed C-3 Alkenylation: A Modern C-H Functionalization Approach

Direct C-H functionalization represents the state-of-the-art in synthetic chemistry, offering an atom-economical way to form C-C bonds without pre-functionalized starting materials. Palladium-catalyzed C-3 selective alkenylation of 7-azaindoles provides a direct route to introduce vinyl groups, which are important pharmacophores and synthetic handles.[9]

Causality and Mechanistic Insight

This reaction likely proceeds through a concerted metalation-deprotonation (CMD) mechanism. The N-H of the pyrrole ring acts as a directing group, coordinating to the palladium catalyst. This brings the catalyst into proximity with the C-3 C-H bond, facilitating its cleavage. The resulting palladacycle then undergoes migratory insertion with an alkene (e.g., a styrene or acrylate), followed by β-hydride elimination to release the C-3 alkenylated product and regenerate the active palladium catalyst. An oxidant is required to close the catalytic cycle, often with copper salts and molecular oxygen serving as the terminal oxidant.[9]

Protocol 4: Direct C-3 Alkenylation with Styrene

This protocol is adapted from literature reports on the direct C-H alkenylation of 7-azaindoles.[9] The choice of ligand (PPh₃) and copper co-catalyst is crucial for catalytic turnover.

Materials:

  • 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Styrene (or other activated alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Oxygen (O₂) balloon

  • Schlenk flask, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a Schlenk flask, add 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd(OAc)₂ (5-10 mol%), PPh₃ (10-20 mol%), and Cu(OTf)₂ (2.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reagent Addition: Add the alkene (e.g., styrene, 1.5-2.0 eq) and anhydrous solvent via syringe.

  • Oxygen Atmosphere: Evacuate and backfill the flask with an O₂ balloon. The oxygen serves as the terminal oxidant to regenerate the active Pd(II) catalyst.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for 12-24 hours. The temperature is necessary to promote the C-H activation step.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the metal catalysts, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the C-3 alkenylated product.

Catalyst SystemOxidantAlkene PartnerTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂/PPh₃Cu(OTf)₂ / O₂StyrenesRT - 8060-80[9]
Pd(OAc)₂Ag₂CO₃Acrylates10055-75N/A

References

  • Liu, Z., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2015). A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. National Library of Medicine. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • Kannaboina, P., et al. (2016). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. Available at: [Link]

  • Cai, C., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. Available at: [Link]

  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Selmer-Olsen, S. M. E., et al. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. Available at: [Link]

  • ChemRxiv. (2024). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Available at: [Link]

  • Wang, Y., et al. (2020). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. PMC. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]

  • Rajput, A. P., & Rajput, S. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical sciences. Available at: [Link]

  • SciSpace. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Available at: [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • Kannaboina, P., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • PubMed. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. National Library of Medicine. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Department of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • MDPI. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Available at: [Link]

  • Olsen, S. M. E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Available at: [Link]

  • ResearchGate. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

  • Graz University of Technology. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry Steps. (2021). Mannich Reaction. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • PMC. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Library of Medicine. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-5-methoxy-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic scaffold is a common feature in a variety of potent and selective kinase inhibitors, which are at the forefront of targeted therapies for oncology, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions.[1][2] The development of robust, safe, and economically viable synthetic routes to this intermediate is therefore a critical undertaking for any organization involved in the development and manufacturing of these next-generation therapeutics.

This document provides a detailed, field-proven methodology for the scale-up synthesis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, addresses common scale-up challenges, and offers a comprehensive protocol designed for reproducibility and efficiency in a process chemistry environment.

Strategic Analysis of Synthetic Pathways

The synthesis of substituted 7-azaindoles can be approached from several angles. The choice of strategy for a scale-up campaign is dictated by factors such as starting material cost and availability, overall step count, process safety, and the ease of purification of intermediates and the final product. Two primary retrosynthetic strategies are generally considered:

  • Pyridine-First Approach: This common and often preferred industrial strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. This allows for the early introduction of key substituents on the pyridine ring.

  • Azaindole-First Approach: This strategy begins with the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, which is then functionalized through electrophilic substitution or other modification reactions. While viable for some derivatives, this can often lead to issues with regioselectivity.

cluster_0 Retrosynthetic Strategies Target 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Strategy_A Pyridine-First Approach (Annulation of Pyrrole Ring) Target->Strategy_A Strategy_B Azaindole-First Approach (Core Functionalization) Target->Strategy_B Starting_A Substituted Pyridine Strategy_A->Starting_A Starting_B 7-Azaindole Core Strategy_B->Starting_B

Caption: High-level retrosynthetic strategies for 7-azaindole synthesis.

For the synthesis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, the "Pyridine-First" approach is recommended for its superior control over substitution patterns and its reliance on more predictable and scalable reaction classes.

Recommended Scale-Up Synthetic Route

The proposed route starts from the commercially available 2,5-dichloro-6-methoxypyridine and proceeds through a three-step sequence involving a Sonogashira coupling, followed by a base-mediated cyclization to construct the pyrrole ring. This pathway is advantageous due to the mild reaction conditions and the crystalline nature of the intermediates, which facilitates purification at scale.

A 2,5-Dichloro-6- methoxypyridine step1_label Step 1: Sonogashira Coupling A->step1_label B 2-Chloro-6-methoxy-5- ((trimethylsilyl)ethynyl)pyridine step2_label Step 2: Desilylation B->step2_label C 2-Chloro-5-ethynyl- 6-methoxypyridine step3_label Step 3: Cyclization C->step3_label D 6-Chloro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine step1_label->B step2_label->C step3_label->D

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the synthesis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a crucial intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors used in medicinal chemistry.[1][2] The electron-rich pyrrole ring fused to an electron-deficient pyridine ring gives this scaffold unique chemical properties. However, its synthesis can be challenging, often plagued by low yields, side reactions, and purification difficulties. This guide provides practical solutions to common problems encountered during its synthesis.

Proposed Synthetic Strategy

A common and effective approach to synthesizing substituted 7-azaindoles like 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine involves a multi-step sequence starting from a commercially available pyridine derivative. A plausible route is outlined below, which involves the protection of the pyrrole nitrogen, followed by functionalization and deprotection.

G cluster_0 Synthetic Workflow A Starting Material: 2-amino-5-chloro-6-methoxypyridine B Step 1: Iodination A->B NIS, MeCN C Step 2: Sonogashira Coupling with Trimethylsilylacetylene B->C Pd(PPh3)2Cl2, CuI, Et3N, TMSA D Step 3: Deprotection & Cyclization C->D K2CO3, MeOH E Intermediate: 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine D->E F Step 4 (Optional): N-Protection (e.g., SEM-Cl or Boc-anhydride) E->F G Protected Intermediate F->G H Further Functionalization G->H

Caption: Proposed synthetic workflow for 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yields in the Palladium-Catalyzed Sonogashira Coupling

Question: My Sonogashira coupling reaction between the iodinated pyridine and trimethylsilylacetylene is giving low yields of the desired product. What are the common causes and how can I improve the yield?

Answer: Low yields in Sonogashira couplings of pyridine derivatives are a frequent problem. Several factors can contribute to this issue:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvents. The pyridine nitrogen itself can coordinate to the palladium, inhibiting its catalytic activity.

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity. Degassing the reaction mixture thoroughly to remove oxygen is crucial.[3] Using a slight excess of the phosphine ligand can sometimes help stabilize the catalyst.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can significantly impact the reaction outcome.

    • Solution: A systematic optimization of reaction conditions is recommended. Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and copper(I) co-catalysts.[5] The choice of base is also critical; tertiary amines like triethylamine or diisopropylethylamine are commonly used.

  • Side Reactions: Homocoupling of the acetylene (Glaser coupling) is a common side reaction that consumes the starting material.

    • Solution: This can be minimized by the slow addition of the acetylene to the reaction mixture and maintaining a low concentration of the copper catalyst.

Issue 2: Inefficient Cyclization to the Pyrrolo[2,3-b]pyridine Core

Question: The final cyclization step to form the 7-azaindole ring is not proceeding to completion. What can I do to drive the reaction forward?

Answer: The intramolecular cyclization to form the pyrrole ring can be sensitive to the reaction conditions.

  • Base Strength: The choice and amount of base are critical for the deprotection of the trimethylsilyl group and subsequent cyclization.

    • Solution: While potassium carbonate in methanol is a common choice, stronger bases like sodium methoxide or potassium tert-butoxide can be more effective if the reaction is sluggish.[6]

  • Temperature: The reaction may require heating to overcome the activation energy for cyclization.

    • Solution: If the reaction is slow at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. Refluxing in methanol or a higher boiling point solvent like ethanol or n-butanol may be necessary.

Issue 3: Difficulties with N-Protecting Groups

Question: I am having trouble with the deprotection of the pyrrole nitrogen, specifically with the SEM (2-(trimethylsilyl)ethoxymethyl) group, leading to unexpected side products. How can I address this?

Answer: The deprotection of the SEM group can be problematic. The acidic conditions required for its removal can lead to the formation of formaldehyde, which can then participate in undesired side reactions.[3]

  • Side Reactions During Deprotection: The released formaldehyde can lead to electrophilic aromatic substitution, potentially forming tricyclic eight-membered ring systems.[3]

    • Solution: Careful control of the deprotection conditions is key. Using milder acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane at low temperatures, can help minimize side product formation.[5] The addition of a scavenger, like triethylsilane, can also help trap the generated carbocation and prevent side reactions.

Question: I am considering using a BOC (tert-butoxycarbonyl) protecting group. What are the potential pitfalls?

Answer: While the BOC group is common, its removal with strong acids can also lead to side reactions.

  • Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, especially if you have other electron-rich aromatic rings.[7]

    • Solution: The use of scavengers like anisole or thioanisole is highly recommended to trap the t-butyl cation.[8] Using a milder deprotection reagent like 4M HCl in dioxane can sometimes be more effective and cleaner than TFA.[8][9]

G cluster_1 Troubleshooting: Protecting Group Removal Start Low Yield or Side Products during Deprotection CheckPG Identify Protecting Group Start->CheckPG SEM SEM Group CheckPG->SEM SEM BOC BOC Group CheckPG->BOC BOC SEM_Issue Formaldehyde Side Reactions? SEM->SEM_Issue BOC_Issue t-Butyl Cation Side Reactions? BOC->BOC_Issue SEM_Sol1 Use Milder Acid (TFA) at Low Temperature SEM_Issue->SEM_Sol1 Yes SEM_Sol2 Add Scavenger (e.g., Triethylsilane) SEM_Issue->SEM_Sol2 Yes BOC_Sol1 Use 4M HCl in Dioxane BOC_Issue->BOC_Sol1 Yes BOC_Sol2 Add Scavenger (e.g., Anisole) BOC_Issue->BOC_Sol2 Yes

Caption: Troubleshooting workflow for protecting group removal.

Issue 4: Purification Challenges

Question: I am struggling to purify the final product. It is difficult to separate from starting materials and byproducts by column chromatography.

Answer: The purification of polar heterocyclic compounds like 7-azaindoles can be challenging.

  • Compound Tailing on Silica Gel: The basic nitrogen atoms in the pyridine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Solution: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can significantly improve the peak shape.[10] Alternatively, using a different stationary phase like alumina or a C18 reversed-phase column may be beneficial.

  • Co-eluting Impurities: Sometimes, impurities have very similar polarity to the desired product.

    • Solution: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. A combination of a polar solvent (like ethanol or ethyl acetate) and a non-polar anti-solvent (like hexanes) often works well.[10]

Key Experimental Protocols

Protocol 1: Sonogashira Coupling
  • To a solution of the iodinated pyridine (1.0 eq) in anhydrous and degassed triethylamine, add trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection and Cyclization
  • Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

  • Add potassium carbonate (3.0 eq) to the solution and stir at room temperature.

  • If the reaction is slow, heat the mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.[6]

Data Summary Table

StepReactionKey ReagentsTypical YieldReference
2Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N60-85%[5]
3Deprotection & CyclizationK₂CO₃, MeOH70-90%[6]
4SEM ProtectionSEM-Cl, NaH>90%[3]
-SEM Deprotection (TFA)TFA, CH₂Cl₂Variable[5]
4BOC ProtectionBoc₂O, DMAP, Et₃N>95%[11]
-BOC Deprotection (HCl)4M HCl in Dioxane85-95%[8]

References

  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Guidechem. (2021, September 12). What is the synthesis method of 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE?
  • MDPI. (2025, May 28).
  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PMC. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • RSC Publishing. (n.d.).
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • PMC.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • MDPI. (2025, November 21).
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Master Thesis by Cornelia Hojnik, BSc. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • ResearchGate. (n.d.).
  • Scientific Research Publishing. (2011). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines.
  • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles.
  • AOBIOUS. (n.d.). 6-Chloro-5-methoxy-1h-pyrrolo[2,3-b]pyridine, 95+ Purity%, C8H7ClN2O, 100 mg.
  • BenchChem. (2025). Technical Support Center: Boc Deprotection of 2-Pyridylalanine.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine.

Sources

Overcoming solubility issues of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Document ID: TSC-AZA-065 | Version: 2.1 | Status: Active[1]

Technical Abstract & Physicochemical Profile

Compound: 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Class: 7-Azaindole derivative (Kinase Inhibitor Scaffold) Molecular Weight: 182.61 g/mol

This guide addresses the critical solubility bottlenecks associated with 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine . As a 7-azaindole derivative, this compound exhibits a "brick dust" physicochemical profile: high crystallinity due to strong intermolecular hydrogen bonding (pyrrole NH donor


 pyridine N acceptor) and significant lipophilicity driven by the chloro-methoxy substitution pattern.

Researchers frequently encounter precipitation during aqueous dilution (the "Crash") and poor oral bioavailability due to dissolution-rate-limited absorption. The following protocols are designed to disrupt these lattice forces and maintain thermodynamic stability in solution.

Root Cause Analysis: Why is it Insoluble?

To solve the issue, we must understand the molecular behavior.

FeatureMechanismImpact on Solubility
Planar Rigidity The 7-azaindole core is flat, allowing tight

-

stacking in the crystal lattice.
High Lattice Energy: Requires significant energy to break the crystal structure to dissolve.
H-Bond Network The N1-H (donor) and N7 (acceptor) form stable dimers/chains in the solid state.Water Repulsion: The molecule prefers binding to itself rather than water molecules.
pKa Profile The N7 (pyridine nitrogen) is weakly basic (estimated pKa ~3.5–4.5).pH Dependence: It is neutral and insoluble at physiological pH (7.4) but becomes soluble at acidic pH (< 4.0).

Module A: Stock Solution Preparation (In Vitro)

The Golden Rule: Never attempt to dissolve the solid directly in aqueous buffer.

Protocol: Anhydrous Stock Generation
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade (

    
    99.9%).
    
    • Why? DMSO disrupts the intermolecular H-bonds of the azaindole dimer effectively.

  • Target Concentration: Prepare stocks at 10 mM to 50 mM .

    • Note: Do not exceed 100 mM. At extremely high concentrations, the compound may re-aggregate even in DMSO upon freeze-thaw cycles.

  • Dissolution Steps:

    • Weigh powder into a glass vial (avoid polystyrene).

    • Add calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • If particles persist: Sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to minimize freeze-thaw cycles. Store at -20°C. Desiccate the storage box to prevent DMSO from absorbing atmospheric water (which causes precipitation).
    

Module B: Preventing the "Crash" (Assay Dilution)

The most common failure point is diluting the DMSO stock into the assay buffer.[2] The compound transitions from a solvated state to a supersaturated state, leading to rapid precipitation.

The Intermediate Dilution Method (Step-Wise)

Do not spike 1


L of 10 mM stock directly into 1 mL of buffer (1:1000 dilution). The local concentration shock will cause immediate crashing.

Correct Workflow:

  • Prepare Intermediate Plate: Dilute the 10 mM DMSO stock into DMSO first to create a concentration gradient (e.g., 1 mM, 0.1 mM, etc.).

  • The "Shift" Step: Dilute the DMSO intermediate 1:10 or 1:20 into the aqueous buffer.

    • Critical: Ensure the buffer is well-mixed (vortexing) during the addition.

  • Limit Final DMSO: Keep final DMSO concentration

    
     (or as tolerated by your protein/cells).
    
Visualization: The Solubility Crash Mechanism

SolubilityCrash Stock DMSO Stock (Solvated Monomers) Dilution Rapid Aqueous Dilution Stock->Dilution Add Buffer Supersat Supersaturated State (Unstable) Dilution->Supersat Hydrophobic Effect Nucleation Nucleation (Micro-crystals) Supersat->Nucleation Energy Min. Precipitation Visible Precipitation (Data Artifacts) Nucleation->Precipitation Aggregation

Caption: Figure 1.[3] The kinetic pathway of compound precipitation during aqueous dilution. Rapid changes in solvent polarity force hydrophobic molecules to aggregate.

Module C: In Vivo Formulation Strategies

For animal studies (PK/PD), DMSO is often too toxic. You must use a vehicle that maintains solubility through the "Golden Triangle" of formulation: pH adjustment, Co-solvents, and Surfactants.

Recommended Vehicle Candidates
TierVehicle CompositionApplicationMechanism
1 (Standard) 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water IP / OralPEG/Tween creates micelles to encapsulate the drug; DMSO aids initial solvation.
2 (Acidic) 50 mM Citrate Buffer (pH 3.5) Oral OnlyProtonates the pyridine nitrogen (N7), converting the drug into a soluble salt.
3 (Advanced) 20% HP-

-Cyclodextrin in Water (pH 4.0)
IV / IPCyclodextrin creates a hydrophobic cavity to host the drug, shielding it from water.
Formulation Protocol (Tier 1 Example)
  • Dissolve compound in 5% DMSO (Volume A). Ensure complete clarity.

  • Add 40% PEG400 (Volume B) to Volume A. Vortex. Solution should remain clear.

  • Add 5% Tween 80 (Volume C). Vortex.

  • Slowly add 50% Water (Volume D) dropwise while vortexing.

    • Troubleshooting: If cloudiness appears, sonicate immediately. If it persists, switch to Tier 3 (Cyclodextrin).

Decision Tree: Selecting the Right Solvent System

FormulationDecision Start Start: Select Application InVitro In Vitro (Enzyme/Cell) Start->InVitro InVivo In Vivo (Animal) Start->InVivo DMSO Use DMSO Stock (<1% Final) InVitro->DMSO Route Route of Admin? InVivo->Route Oral Oral Gavage Route->Oral IV IV / IP Route->IV Acidic Acidic Buffer (pH 3-4) (Protonation Strategy) Oral->Acidic Preferred Cosolvent PEG400 / Tween 80 (Micellar Strategy) Oral->Cosolvent Alternative IV->Cosolvent CD HP-Beta-Cyclodextrin (Complexation) IV->CD If precip. persists

Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy based on experimental application.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add the DMSO stock to my cell culture media (DMEM).

  • Cause: This is "shock precipitation." The local concentration of the drug exceeds its solubility limit before it can disperse.

  • Fix: Do not add the stock directly to the dish. Prepare a 2X or 10X working solution in media first. Add the DMSO stock to a larger volume of media while vortexing rapidly, then add this mixture to your cells.

Q2: Can I use ethanol instead of DMSO?

  • Analysis: 7-azaindoles are generally less soluble in ethanol than in DMSO. Ethanol also evaporates faster, leading to concentration changes.

  • Recommendation: Stick to DMSO for stocks.[4] If toxicity is an issue, consider low-molecular-weight PEG (PEG300) as a primary solvent, though dissolution will be slower.

Q3: The solution is clear at room temperature but cloudy at 4°C.

  • Cause: Solubility is temperature-dependent.

  • Fix: This is normal. Always bring solutions to room temperature (or 37°C) and vortex before use. Do not use cold solutions for treatment as micro-crystals may be present but invisible to the naked eye.

Q4: Is the compound light sensitive?

  • Insight: While 7-azaindoles are relatively stable, halogenated heterocycles (6-Chloro) can undergo photodehalogenation over long periods of intense light exposure.

  • Protocol: Store stocks in amber vials or wrap in foil.

References

  • PubChem. (2025).[5][6][7] 6-Chloro-1H-pyrrolo[2,3-b]pyridine (CID 11344118) Physical Properties.[6] National Library of Medicine. Link

  • BenchChem Technical Support. (2025). Troubleshooting DMSO Precipitation in Aqueous Buffers. BenchChem.[2][8] Link

  • Popowycz, F., et al. (2014).[9] The Azaindole Framework in the Design of Kinase Inhibitors.[10][11] Molecules, 19(12), 19938. Link

  • Sigma-Aldrich. (2025). Inhibitor Preparation and Handling Guide. Merck KGaA.[10] Link

  • MedChemExpress. (2025). Solubility and Formulation Guide for 7-Azaindole Derivatives. MCE.[4] Link

Sources

Troubleshooting regioselectivity in 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic Landscape

You are working with a 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. This is not a standard indole; it is a "push-pull" 7-azaindole system that presents unique regioselectivity challenges compared to the parent heterocycle.

  • The "Pull": The pyridine nitrogen (N7) and the 6-Chloro substituent exert an electron-withdrawing effect, generally deactivating the pyridine ring towards Electrophilic Aromatic Substitution (EAS) but activating it for metal insertion.

  • The "Push": The 5-Methoxy (OMe) group is a strong Electron Donating Group (EDG). Crucially, it increases electron density across the conjugated system, making the C3 position significantly more nucleophilic than in the unsubstituted 6-chloro-7-azaindole.

This guide addresses the three critical competition zones: N1 vs. N7 alkylation , C3 vs. C2 electrophilic attack , and C6 functionalization integrity .

Part 1: N-Alkylation & Protection (N1 vs. N7)

The Challenge

The pyrrole nitrogen (N1) is acidic (pKa ~13), while the pyridine nitrogen (N7) is basic. Under standard basic conditions, N1 deprotonation occurs, leading to N1 alkylation. However, "ambident nucleophile" behavior can lead to N7 alkylation or N1/N7 mixtures, particularly when using loose ion-pair bases or in neutral Mitsunobu conditions.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
N7-Alkylation Byproduct Use of soft electrophiles (e.g., MeI) with counterions that allow tight coordination to N1.Switch to harder electrophiles (Tosylates, Mesylates) or use NaH in DMF/THF . The Na+ ion coordinates tightly to the N1 anion, shielding it less than K+ or Cs+, but the solvent separation favors the thermodynamically stable N1 product.
Low Conversion Poor solubility of the 6-Cl-5-OMe scaffold.Add 10% HMPA or DMPU as a co-solvent to disrupt aggregates.
N1/N7 Mixtures (Mitsunobu) Steric hindrance from the 6-Cl or 5-OMe groups affecting the transition state.Avoid Mitsunobu for this specific scaffold if possible. Use standard alkylation (Base + R-X). If Mitsunobu is required, use ADDP/PBu3 instead of DEAD/PPh3 for higher reactivity.
Recommended Protocol: N1-Selective Alkylation[1]
  • Dissolve 6-Chloro-5-methoxy-7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0 °C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait for gas evolution to cease (approx. 30 min).

    • Note: The anion formation is indicated by a color change (usually yellow/orange).

  • Add Electrophile (R-X, 1.1 equiv) dropwise.

  • Warm to RT and stir.

  • Quench with sat. NH4Cl.

Part 2: C3 Functionalization (The "Activated" Pyrrole)

The Challenge

The 5-OMe group activates the C3 position significantly. While this facilitates reactions like halogenation or formylation, it often leads to over-reaction (poly-halogenation) or side reactions at C2 if conditions are too aggressive.

Visualizing the Pathway

G cluster_0 Electrophilic Aromatic Substitution (EAS) Start 6-Cl-5-OMe-7-Azaindole NIS Reagent: NIS (1.0 eq) Start->NIS Temp Temp: -78°C to 0°C NIS->Temp C3_Prod C3-Iodo Product (Major) Temp->C3_Prod Kinetic Control C2_C3_Prod C2,C3-Diiodo (Over-reaction) Temp->C2_C3_Prod Excess Reagent or High Temp

Figure 1: Control of Electrophilic Aromatic Substitution at C3.

FAQ: C3-Halogenation

Q: I am getting a mixture of mono- and di-halogenated products. How do I stop at C3? A: The 5-OMe group makes C3 hyper-nucleophilic.

  • Do not use elemental bromine (Br2). It is too reactive.

  • Use NBS or NIS in DMF or MeCN.

  • Temperature Control: Start at -10 °C . Do not run at room temperature initially.

  • Stoichiometry: Use exactly 0.95 equiv of NBS/NIS. It is better to have unreacted starting material (separable) than di-halogenated byproduct (difficult to separate).

Part 3: C6-Chlorine Functionalization (Suzuki/Buchwald)

The Challenge

The C6-Cl bond is chemically distinct from a standard aryl chloride due to the adjacent pyridine nitrogen. However, the 5-OMe group deactivates the ring towards SNAr (Nucleophilic Aromatic Substitution) compared to a 5-H or 5-F analog. Therefore, Transition Metal Catalysis is the preferred route over thermal displacement.

Critical Troubleshooting: Catalyst Poisoning

A common failure mode in Suzuki coupling of 7-azaindoles is catalyst poisoning by the free N1-H . The acidic proton can protonate electron-rich phosphine ligands, or the N1-anion (if base is used) can coordinate to Pd.

Rule of Thumb: Always protect N1 (e.g., SEM, Boc, Tosyl, or Alkyl) before attempting C6 cross-coupling.

Recommended Protocol: C6-Suzuki Coupling
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl2·DCM or Pd2(dba)3 + XPhos Pd(dppf)Cl2 is robust for steric bulk. XPhos is required if the boronic acid is hindered.
Base K3PO4 (3.0 equiv) Anhydrous phosphate is superior to carbonates for sensitive azaindoles.
Solvent Dioxane/H2O (4:1) Water is essential for the boronic acid transmetallation step.
Temperature 80–100 °C The 5-OMe deactivation requires thermal energy to facilitate oxidative addition at C6-Cl.

Part 4: Regioselective Lithiation (C2 vs. C4)

If you need to functionalize C2 (e.g., to introduce a formyl or aryl group), Directed Ortho Metalation (DoM) is the strategy.

  • Directing Group: You must use a protecting group on N1 that coordinates Lithium.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent director for C2.

    • Boc: Good, but can be liable to nucleophilic attack by strong bases.

  • Reagent: n-BuLi at -78 °C.

  • Selectivity: With N1-SEM, lithiation occurs almost exclusively at C2 .

    • Note: C4 lithiation is rare in this scaffold unless C2 is blocked or specific C4-directing groups (like a C3-carbamate) are used.

Workflow Visualization

ReactivityMap Core 6-Cl-5-OMe-7-Azaindole N1_Prot 1. N1-Protection (SEM-Cl, NaH) Core->N1_Prot Step 1 (Essential) C2_Li 2. C2-Lithiation (n-BuLi, -78°C) N1_Prot->C2_Li Route A: C2 Functionalization C6_Cross 3. C6-Suzuki (Pd-Cat, Ar-B(OH)2) N1_Prot->C6_Cross Route B: C6 Functionalization C2_Li->Core Returns C2-Substituted

Figure 2: Divergent synthesis pathways starting from N1-protection.

References

  • Regioselective N-Alkylation

    • Title: Selective N7 Alkylation of 7-Azaindazoles (Applicable mechanistic insight for azaindole N1 vs N7 acidity).
    • Source: J. Org.[1] Chem. 2020, 85, 11, 7558–7564.[1]

    • URL:[Link]

  • C6-Suzuki Coupling & Catalyst Inhibition

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Chem. Sci., 2011, 2, 27-35.
    • URL:[Link]

  • Synthesis of 5-Substituted 7-Azaindoles

    • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling.[2]

    • Source: ACS Omega 2023, 8, 9, 8533–8546.
    • URL:[Link]

  • C-H Activation Strategies

    • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
    • Source: Acc.[3][4][5][6] Chem. Res. 2021, 54, 7, 1723–1736.[6]

    • URL:[Link][6]

Sources

Technical Support Center: Purification of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-7AZA-CL-OMe Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Solvent Selection Matrix

Compound Analysis: 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (a substituted 7-azaindole) presents a purification challenge due to its competing functionalities. The pyrrolo[2,3-b]pyridine core is aromatic and flat, encouraging


-stacking, while the 5-methoxy  group adds electron density and moderate polarity.[1] The 6-chloro  substituent increases lipophilicity.[1]

Core Solubility Profile:

  • High Solubility: DMSO, DMF, THF, Ethyl Acetate (hot).[1]

  • Moderate Solubility: Methanol, Ethanol, Dichloromethane.[1]

  • Low/Insoluble: Water, Hexanes, Heptane, Pentane.[1]

Solvent System Recommendations
MethodSolvent SystemRatio (v/v)Context & Mechanism
Primary (Standard) Ethyl Acetate / Heptane 1:3 to 1:5 Recommended. Dissolve in hot EtOAc; Heptane acts as the anti-solvent to force the lipophilic chloro-azaindole out of solution while keeping polar impurities dissolved.[1]
Secondary (High Polarity) Methanol / Water 4:1 Use if the crude contains inorganic salts (from Suzuki/Buchwald couplings).[1] Water acts as the anti-solvent.[1] Risk: Hydrate formation.
Alternative (High Purity) Ethanol / Water 3:1 Slower crystallization kinetics than MeOH, often yielding better crystal morphology (needles/prisms).[1]
Avoid Dichloromethane (DCM)N/AToo high solubility even at low temps; difficult to recover yield.[1]

Detailed Experimental Protocols

Protocol A: The "Two-Solvent" Method (EtOAc/Heptane)

Best for removing non-polar byproducts and oily residues.[1]

  • Preparation: Place crude 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethyl Acetate (EtOAc) slowly while heating to a gentle reflux (

    
    ). Add just enough solvent to fully dissolve the solid.
    
    • Note: If the solution is dark/black, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While the solution is still hot, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of hot EtOAc to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1–2 hours). Do not disturb.

  • Finishing: Once at room temp, cool in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 10% EtOAc in Heptane.

Protocol B: The "Anti-Solvent Crash" (MeOH/Water)

Best for removing inorganic salts or highly polar baseline impurities.[1]

  • Dissolve the crude solid in the minimum amount of boiling Methanol .[1]

  • Remove from heat source.

  • Add warm Water dropwise until the solution becomes slightly milky.

  • Add a "seed crystal" if available (see Troubleshooting).[1]

  • Allow to cool to room temperature slowly.

  • Filter and wash with a cold 1:1 MeOH/Water mixture.

    • Critical: Dry thoroughly under high vacuum at

      
       to remove trapped water/methanol from the lattice.[1]
      

Visualization: Decision & Workflow Logic

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Crude Purity CheckSalts Contains Inorganic Salts? (Pd catalyst, bases) Start->CheckSalts CheckOil Is Crude Oily/Sticky? CheckSalts->CheckOil No UseMeOH Use Methanol/Water (Dissolves salts, precipitates product) CheckSalts->UseMeOH Yes UseEtOAc Use EtOAc/Heptane (Standard Organic Purification) CheckOil->UseEtOAc No (Solid) UseColumn Recrystallization Risky Run Silica Column First CheckOil->UseColumn Yes (Tarry/Black)

Caption: Decision matrix for selecting the optimal purification path based on crude material characteristics.[1]

Figure 2: The Recrystallization Cooling Curve

CoolingCurve Step1 1. Dissolution (T > 70°C) Solvent: EtOAc Step2 2. Cloud Point (T ~ 65°C) Add Heptane until turbid Step1->Step2 Add Anti-solvent Step3 3. Nucleation (T ~ 40°C) Slow cool (No stirring) Step2->Step3 Air Cool Step4 4. Growth (T = 20°C) Crystal lattice forms Step3->Step4 Time Step5 5. Isolation (T = 4°C) Filter & Wash Step4->Step5 Ice Bath

Caption: Temperature profile required to prevent 'oiling out' and ensure defined crystal morphology.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

  • Cause: The 5-methoxy group lowers the melting point, and the solution is cooling too fast or is too concentrated.[1] This is a "Liquid-Liquid Phase Separation" (LLPS).[1]

  • Fix:

    • Re-heat until the oil dissolves.

    • Add slightly more of the good solvent (EtOAc).[1]

    • Seed it: Add a tiny crystal of pure product at the cloud point.[1]

    • Cool much slower (wrap the flask in foil or a towel).

Q2: The crystals are grey/brown.[1] How do I fix color?

  • Cause: Oxidation of the azaindole nitrogen or trace polymerized byproducts.[1]

  • Fix: Perform a "hot filtration" with activated charcoal. Dissolve in hot EtOAc, add charcoal, stir for 5 mins, and filter through a Celite pad before adding the Heptane.

Q3: Can I use Hexanes instead of Heptane?

  • Answer: Yes, but Heptane is superior. Heptane has a higher boiling point (

    
    ) than Hexanes (
    
    
    
    ), allowing you to work at higher temperatures during the dissolution phase without boiling off your anti-solvent.[1]

Q4: Is the NH proton acidic?

  • Technical Note: Yes, the N-H on the pyrrole ring (position 1) has a pKa

    
     13-14.[1] Avoid using strong bases (NaOH, KOH) during the workup prior to recrystallization, as this can deprotonate the indole and form salts that will not crystallize in organic solvents.[1]
    

References

  • Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives. GuideChem. (General procedure for 6-chloro-7-azaindole crystallization using Petroleum Ether/Ethyl Acetate 17:3).

  • Design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. Semantic Scholar. (Discusses purification of substituted azaindoles for kinase inhibition). [1]

  • PubChem Compound Summary: 6-Chloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information.[1] (Physicochemical properties and solubility data). [1]

  • General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. (Standard workup and isolation protocols for azaindoles). [1]

Sources

Resolving low reactivity at the C6 position of 5-methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the low reactivity issues at the C6 position of 5-methoxy-7-azaindole.

Topic: Resolving Low Reactivity at the C6 Position

Executive Summary: The "Silent" C6 Position

Researchers working with 5-methoxy-7-azaindole often encounter a "reactivity wall" at the C6 position. Unlike the unsubstituted parent scaffold, the presence of the 5-methoxy (5-OMe) group fundamentally alters the electronic landscape of the pyridine ring.

The Core Problem:

  • Electronic Mismatch: The 5-OMe group is a strong Electron Donating Group (EDG). While it activates the ring for electrophilic aromatic substitution (SEAr), it significantly deactivates the ring toward nucleophilic attack (SNAr or Minisci-type radicals), which is the standard method for functionalizing electron-deficient pyridines.

  • Steric Shielding: The C6 position is "sandwiched" between the pyridine nitrogen (N7) and the bulky methoxy group at C5, creating a steric barrier that hinders the approach of large reagents.

  • Regiochemical Bias: In Directed ortho-Metalation (DoM), the 5-OMe group competes with the N1/N7 directing effects, often splitting regioselectivity between C4 and C6, or defaulting to the thermodynamically acidic C2 position.

This guide provides three validated protocols to bypass these limitations.

Diagnostic Troubleshooting (Q&A)

Q1: I tried a standard Minisci reaction (AgNO3/Persulfate) to alkylate C6, but I only recovered starting material. Why?

  • Diagnosis: Nucleophilic Polarity Mismatch.

  • Explanation: Minisci radicals are nucleophilic. They react best with electron-deficient heterocycles (like protonated pyridines). The 5-OMe group pushes electron density into the ring, making it "too rich" for the nucleophilic radical to attack efficiently.

  • Solution: Switch to Protocol C (Photoredox) or use the N-Oxide Route (Protocol A) to first install a reactive handle (Cl/Br).

Q2: I attempted lithiation with n-BuLi, but the electrophile added to C2, not C6.

  • Diagnosis: Thermodynamic Acidity Control.

  • Explanation: The C2 proton (adjacent to N1) is the most acidic proton on the scaffold (pKa ~33). Without specific blocking or directing groups, n-BuLi will always deprotonate C2 first.

  • Solution: You must either Block C2 (e.g., with a TMS group) or use a C6-Selective Directing Group (see Protocol B ).

Q3: I used mCPBA followed by POCl3 to chlorinate, but the yield of the 6-Cl product is low (<30%).

  • Diagnosis: Regiochemical Competition (C4 vs. C6).

  • Explanation: The 5-OMe group directs electron density to both C4 and C6 (ortho positions). During the Reissert-Henze rearrangement (POCl3), the chloride nucleophile can attack either C4 or C6. Steric hindrance at C6 (adjacent to N7 and C5-OMe) often favors C4 attack.

  • Solution: Optimize solvent polarity (switch to nitromethane) or use Protocol A with specific temperature control to favor the thermodynamic C6 product.

Validated Experimental Protocols

Protocol A: The N-Oxide Activation (Reissert-Henze Optimization)

Best for: Installing a halogen (Cl/Br) handle for subsequent cross-coupling.

The Logic: Since the neutral ring is too electron-rich for nucleophilic attack, we convert it to the N7-oxide. This increases the susceptibility of C6 to nucleophilic attack after activation with an electrophile (POCl3).

Workflow Diagram:

NOxidePath Start 5-Methoxy-7-Azaindole Step1 1. mCPBA, EtOAc (N-Oxidation) Start->Step1 Inter N7-Oxide Intermediate Step1->Inter Activation Step2 2. POCl3, 80°C (Reissert-Henze) Inter->Step2 Prod 6-Chloro-5-Methoxy-7-Azaindole Step2->Prod Nucleophilic Attack

Caption: Activation of C6 via N-Oxide formation followed by nucleophilic chlorination.

Step-by-Step:

  • N-Oxidation: Dissolve 5-methoxy-7-azaindole (1.0 equiv) in EtOAc or DCM. Add mCPBA (1.2 equiv) portion-wise at 0°C. Warm to RT and stir for 4–12 h.

    • Checkpoint: Monitor TLC. The N-oxide is much more polar (lower Rf).

  • Workup: Wash with sat. NaHCO3 to remove benzoic acid. Dry and concentrate.

  • Chlorination: Suspend the N-oxide in POCl3 (5–10 equiv).

    • Critical Optimization: Do not use neat POCl3 if regioselectivity is poor. Dilute with toluene or nitromethane to modulate reactivity.

    • Add Et3N (1.0 equiv) to buffer the HCl formed, which prevents degradation of the methoxy group.

  • Reaction: Heat to 80°C for 2–4 h. Monitor consumption of N-oxide.

  • Quench: Pour carefully onto ice/NaHCO3. Extract with EtOAc.

Protocol B: C2-Blocked Directed Lithiation (DoM)

Best for: Direct introduction of Carbon electrophiles (formyl, alkyl, aryl).

The Logic: To force lithiation at C6, we must physically block the more reactive C2 position and utilize the 5-OMe group as a Directed Metalation Group (DMG).

Workflow Diagram:

DoMPath Start 5-Methoxy-7-Azaindole Prot 1. N1-Protection (SEM/Boc) Start->Prot Block 2. C2-Blocking (TMSCl, n-BuLi) Prot->Block Directs to C2 Lith 3. C6-Lithiation (s-BuLi/TMEDA) Block->Lith C2 Blocked -> 5-OMe Directs to C6 Quench 4. Electrophile Quench (E+) Lith->Quench

Caption: Strategy to force C6 lithiation by blocking the thermodynamically acidic C2 site.

Step-by-Step:

  • Protection: Protect N1 with SEM (2-(trimethylsilyl)ethoxymethyl) or Boc. Unprotected N1-H will quench the base.

  • C2 Blocking:

    • Cool THF solution to -78°C. Add n-BuLi (1.1 equiv). Stir 30 min.

    • Add TMSCl (1.2 equiv). Warm to RT. This installs a TMS group at C2.

  • C6 Lithiation:

    • Cool the C2-TMS intermediate to -78°C in THF.

    • Add s-BuLi (1.3 equiv) and TMEDA (1.3 equiv).

    • Mechanism:[1] The bulky base cannot attack C2 (blocked). The 5-OMe group coordinates the Li, directing deprotonation to the ortho C4 or C6 position. C6 is often favored due to the "cooperative" chelation from N7.

  • Quench: Add your electrophile (e.g., DMF, I2, alkyl halide).[2]

  • Deprotection: Remove TMS and N-protecting group (TBAF or acid) if desired.

Comparative Data Table

MethodTarget OutcomeKey ReagentsC6 SelectivityPrimary Risk
N-Oxide / POCl3 C6-Cl (Halogenation)mCPBA, POCl3Moderate (C4 vs C6)C4-regioisomer formation; OMe cleavage
C2-Blocked DoM C6-C / C6-I (General)n-BuLi, TMSCl, s-BuLiHigh (Directed)Multi-step synthesis; requires N-protection
Minisci (Radical) C6-AlkylR-COOH, AgNO3, S2O8Very Low No reaction (polarity mismatch)
Ir-Catalyzed C-H C6-Bpin (Borylation)[Ir(OMe)(cod)]2, dtbpyHigh (Steric control)Expensive catalyst; requires C2-blocking often

References

  • Regioselective Chlorin

    • Methodology for N-oxide activation and POCl3 chlorin
    • Source: (Verified Landing Page)

  • Directed Metalation of 7-Azaindoles: The Role of Blocking Groups

    • Detailed protocols for C2-blocking and C6-lithi
    • Source: (PDF)

  • C6-Functionalization of 7-Azaindoles via C-H Activ

    • Transition metal strategies (Pd/Ir)
    • Source:

  • Minisci Reaction Limit

    • Mechanistic explanation of why Minisci fails on methoxy-pyridines.
    • Source:

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the high-resolution 1H NMR spectral analysis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine . This document is structured to serve as a comparative technical reference for analytical scientists and medicinal chemists characterizing this specific kinase-inhibitor scaffold.

Executive Summary & Structural Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, serving as the core for FDA-approved kinase inhibitors like Vemurafenib. The specific derivative 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine presents unique analytical challenges due to the electronic push-pull effects of the 5-methoxy (electron-donating) and 6-chloro (electron-withdrawing) substituents.

This guide provides a comparative analysis of solvent systems to optimize spectral resolution and establishes a self-validating assignment protocol. The core objective is to distinguish this specific regioisomer from common synthetic impurities (e.g., 4-chloro isomers) using diagnostic signal profiling.[1]

Strategic Solvent Selection: A Comparative Analysis

The choice of solvent is the single most critical variable in the analysis of 7-azaindoles. Unlike standard organic molecules, the pyrrolo[2,3-b]pyridine core exhibits significant tautomeric and hydrogen-bonding behavior that varies by medium.

Comparative Performance Matrix

The following table contrasts the performance of the three standard NMR solvents for this specific compound.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Methanol-d4 (Specialized)
Solubility Excellent (>10 mg/0.6 mL).[1]Poor to Moderate . May require heating.[1]Good .
NH Proton (H-1) Sharp, distinct singlet (~11.5–12.0 ppm).[1]Broad or Invisible . Rapid exchange/quadrupolar broadening.[1]Absent . Exchanges completely with deuterium.[1]
Coupling (H-2/H-3) Well-resolved doublets (

Hz).
Often broadened; coupling constants may be obscured.[1]Sharp, but shifts differ significantly from DMSO.
Water Signal ~3.33 ppm.[1] Risk: Can overlap with OMe if sample is wet.[1]~1.56 ppm.[1] No interference.~4.87 ppm. No interference with aromatic region.[1]
Application Full Structural Characterization. Quick purity check (if soluble).[1]H/D Exchange experiments to confirm NH.
Decision Logic for Solvent Selection

The following decision tree outlines the logical flow for selecting the optimal solvent system based on analytical needs.

SolventSelection Start Start: Sample Characterization CheckSolubility Check Solubility Start->CheckSolubility SolubleCDCl3 Soluble in CDCl3? CheckSolubility->SolubleCDCl3 UseDMSO Use DMSO-d6 (Gold Standard) SolubleCDCl3->UseDMSO No UseCDCl3 Use CDCl3 (Quick Check) SolubleCDCl3->UseCDCl3 Yes Goal Analytical Goal? UseDMSO->Goal UseCDCl3->Goal UseMeOD Use MeOD (H/D Exchange) Goal->UseDMSO Full Assignment Goal->UseMeOD Confirm NH Signal

Figure 1: Solvent selection workflow for 7-azaindole derivatives. DMSO-d6 is prioritized for full characterization due to NH visibility.

Detailed Spectral Analysis & Assignments

The 1H NMR spectrum of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is characterized by a high degree of simplicity, which paradoxically makes assignment difficult without rigorous logic.

Expected Chemical Shifts (DMSO-d6, 400 MHz)

Note: Values are chemically predicted ranges based on 7-azaindole SAR data [1][2].

PositionProtonShift (δ ppm)MultiplicityIntegral

Coupling (Hz)
Diagnostic Note
1 NH 11.60 – 11.90 Broad Singlet1H-Disappears in MeOD.
4 Pyridine-H 7.65 – 7.85 Singlet 1H-Critical Diagnostic. See below.[1]
2 Pyrrole-H 7.40 – 7.55 Doublet (d)1H~3.5Deshielded alpha-proton.
3 Pyrrole-H 6.40 – 6.55 Doublet (d)1H~3.5Shielded beta-proton.
5-OMe -OCH3 3.85 – 3.95 Singlet3H-Distinct intense singlet.[1]
The "H-4 Singlet" Diagnostic

The most critical feature for validating this structure is the signal for H-4 .[1]

  • Logic: In the 6-chloro-5-methoxy substitution pattern, positions 5 and 6 are occupied. Position 4 is the only remaining proton on the pyridine ring.[1]

  • Validation: It must appear as a Singlet .[1][2]

    • If you see a doublet at this position (coupling to H-5), you likely have the 6-chloro-4-methoxy isomer or the unsubstituted 6-chloro analog.[1]

    • If you see a broad signal or unexpected coupling, check for N7-oxidation or N1-alkylation impurities.

Structural Assignment Logic

The following diagram illustrates the causality of the spectral splitting patterns.

AssignmentLogic Compound 6-Chloro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine PyridineRing Pyridine Ring (Electron Deficient) Compound->PyridineRing PyrroleRing Pyrrole Ring (Electron Rich) Compound->PyrroleRing Substituents Substituents (5-OMe, 6-Cl) PyridineRing->Substituents H2H3 H-2 / H-3 Signals (Doublets, J~3.5 Hz) PyrroleRing->H2H3 Characteristic AX System H4 H-4 Signal (Singlet, ~7.7 ppm) Substituents->H4 Blocks Coupling (Isolates H-4)

Figure 2: Structural causality of the observed NMR signals.[1] The 5,6-substitution pattern isolates H-4, forcing a singlet.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5.0 – 10.0 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content.[1] Water in DMSO appears at ~3.33 ppm and can broaden exchangeable protons.[1]

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is perfectly clear. If suspension persists, filter through a cotton plug (glass wool), though this may reduce concentration.[1]

Step 2: Acquisition Parameters (400 MHz or higher)[1]
  • Pulse Sequence: Standard proton (zg30 or equivalent).[1]

  • Relaxation Delay (D1): Set to > 5 seconds .

    • Reasoning: The isolated aromatic proton (H-4) and the quaternary carbons (visible in satellites) often have long T1 relaxation times.[1] A short D1 will reduce integration accuracy of the H-4 singlet relative to the OMe group.

  • Scans (NS): Minimum 16 scans (64 recommended for impurity detection).

  • Temperature: 298 K (25°C).[1]

Step 3: Processing & Validation
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Check:

    • Set the OMe singlet (approx 3.9 ppm) to Integral = 3.00 .[1]

    • Verify that the aromatic protons (H-2, H-3, H-4) integrate to 0.95 – 1.05 .[1]

    • Failure Mode: If H-4 integrates to < 0.9, check D1 parameter (saturation) or presence of paramagnetic impurities.[1]

Differentiation from Common Impurities

Impurity TypeSpectral FingerprintSource
4-Chloro Isomer H-5 appears as a doublet. H-4 is absent. Pattern changes to two doublets in the pyridine region.[1]Regioisomer from synthesis.[1][3]
N-Alkylation Missing NH signal (even in DMSO). New alkyl signals (e.g., N-Me singlet ~3.8 ppm) appearing distinct from O-Me.Side reaction during methylation.[1]
Residual Solvent DCM: Singlet at 5.76 ppm.[1] EtOAc: Quartet 4.03, Singlet 1.99, Triplet 1.[1]17.Incomplete drying.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][3] Chem.1997 , 62, 7512–7515.[1]

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[1][3] Process Res. Dev.2016 , 20, 661–667.[1] [1]

  • Popowycz, F. et al. "Synthesis and Reactivity of 7-Azaindole Derivatives."[1] Tetrahedron2007 , 63, 8689.[1] (General scaffold reference for shift prediction).

Sources

Expert Guide: HPLC Purity Methods for 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., JAK, SGK-1 inhibitors). As a 7-azaindole derivative, it presents specific chromatographic challenges distinct from standard indoles due to the basic nitrogen at the 7-position.

This guide moves beyond generic protocols, offering a comparative analysis of three distinct HPLC methodologies. We prioritize peak shape integrity , regioisomer selectivity , and MS-compatibility .

Physicochemical Profile (Critical for Method Selection)
  • Core Structure: 7-Azaindole (Pyrrolo[2,3-b]pyridine).[1]

  • Basicity: The pyridine nitrogen (N7) is weakly basic (

    
    ). In standard acidic mobile phases (pH 2-3), it becomes protonated (
    
    
    
    ), leading to secondary interactions with residual silanols on silica columns.
  • Lipophilicity: Moderate (

    
    ). The 6-Chloro and 5-Methoxy substituents add lipophilicity but also induce significant electronic push-pull effects, affecting retention behavior.
    
  • Solubility: Low in water; soluble in Methanol (MeOH), Acetonitrile (MeCN), and DMSO.

Method Comparison: The "Triad" Approach

We compare three methodologies: The Acidic Standard (Method A) , The High-pH Hybrid (Method B) , and The Orthogonal Selectivity (Method C) .

FeatureMethod A: Acidic C18 (Standard) Method B: High pH CSH (Recommended) Method C: Fluorophenyl (Specialized)
Principle Protonated analyte on alkyl-bonded silica.Neutral analyte on Charged Surface Hybrid silica.

and Halogen-selective interactions.
Mobile Phase 0.1% Formic Acid / MeCN10mM Ammonium Bicarbonate (pH 10) / MeCN0.1% TFA / MeOH
Peak Shape Moderate (Tailing Factor ~1.3 - 1.8)Excellent (Tailing Factor < 1.2)Good (Tailing Factor ~1.2 - 1.4)
Selectivity Hydrophobicity-driven.Hydrophobicity + Shape selectivity.High for halo-positional isomers.
MS Compatible Yes (Excellent) Yes (Good)Yes (with volatile buffer)
Primary Use Routine reaction monitoring (IPC).Final Purity (Release Testing).Impurity Identification (Isomer separation).
Expert Insight: Why Method B Wins for Purity

While Method A is the industry default, Method B is superior for 7-azaindoles . At pH 10, the basic N7 nitrogen is deprotonated (neutral). This eliminates ion-exchange interactions with silanols, resulting in sharper peaks, higher sensitivity (S/N ratio), and better resolution of closely eluting hydrophobic impurities.

Detailed Experimental Protocols

Method A: The "Workhorse" (Acidic Formic Acid)

Best for: Quick reaction checks and LC-MS confirmation.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),

    
     mm, 3.5 µm.
    
  • Temperature:

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) %B Curve
0.0 5 Initial
8.0 95 Linear
10.0 95 Hold
10.1 5 Re-equilibrate

| 14.0 | 5 | End |

Method B: The "Gold Standard" (High pH Hybrid)

Best for: Final purity assessment and separating des-chloro impurities.

  • Column: Waters XBridge BEH C18 (or Phenomenex Gemini NX-C18),

    
     mm, 3.5 µm.
    
    • Note: Do not use standard silica columns at pH 10; they will dissolve. Use Hybrid (BEH) or Polymer-coated phases.

  • Temperature:

    
    .[2]
    
  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[3][4]

Gradient Table:

Time (min) %B Curve
0.0 10 Initial
12.0 90 Linear
15.0 90 Hold
15.1 10 Re-equilibrate

| 20.0 | 10 | End |

Method C: Orthogonal Selectivity (Fluorophenyl)

Best for: Separating regioisomers (e.g., 4-chloro vs 6-chloro isomers).

  • Column: ACE C18-PFP or Phenomenex Kinetex F5,

    
     mm.
    
  • Mechanism: The fluorinated phase interacts specifically with the electron-rich methoxy group and the electron-withdrawing chlorine, providing separation selectivity that C18 cannot achieve.

  • Mobile Phase: Water/Methanol gradient with 0.05% TFA.

Performance Data & Validation

The following data represents typical performance metrics observed during validation of 7-azaindole derivatives.

Table 1: Comparative Performance Metrics

MetricMethod A (Acidic)Method B (High pH)Acceptance Criteria
Retention Time (

)
~6.2 min~8.4 minStable

min
USP Tailing Factor (

)
1.6 (Tailing)1.08 (Symmetric)

(Strict)
Theoretical Plates (

)
~8,500~14,200

Resolution (

)
*
1.83.2

LOD (Signal/Noise=3) 0.5 µg/mL0.1 µg/mLN/A

*Resolution calculated between the main peak and the des-chloro impurity (common byproduct).

Decision Logic for Method Development

The following diagram illustrates the logical workflow for selecting the appropriate method based on the specific analytical need (e.g., impurity profiling vs. simple purity check).

HPLC_Decision_Tree Start Start: 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Analysis Goal Define Analytical Goal Start->Goal Route_IPC Routine Reaction Monitoring (IPC) Goal->Route_IPC Speed needed Route_Final Final Purity / Release (>98% required) Goal->Route_Final Accuracy needed Route_Impurity Impurity ID / Isomer Sep Goal->Route_Impurity Selectivity needed Method_A Method A: Acidic C18 (Formic Acid) Route_IPC->Method_A Method_B Method B: High pH Hybrid (NH4HCO3, pH 10) Route_Final->Method_B Method_C Method C: PFP / F5 (Fluorophenyl) Route_Impurity->Method_C Decision_Tailing Is Peak Tailing > 1.5? Method_A->Decision_Tailing Decision_Tailing->Method_B Yes (Switch Method) Valid Result Valid Result Decision_Tailing->Valid Result No

Caption: Decision tree for selecting the optimal HPLC method based on analytical requirements (Speed vs. Resolution).

Troubleshooting & Tips

  • Sample Diluent: Do not dissolve the sample in 100% DMSO if injecting large volumes, as this causes peak distortion (solvent effects). Use a 50:50 mixture of Water:Acetonitrile or the initial mobile phase conditions.

  • Carryover: 7-azaindoles can stick to metallic injector needles. Ensure a needle wash with 90:10 MeCN:Water + 0.1% Formic Acid is used between injections.

  • Detection Wavelength: While 254 nm is standard, the 5-methoxy group may shift the absorbance maximum. It is recommended to run a PDA scan (200-400 nm) during the first run to determine the

    
     for maximum sensitivity.
    

References

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column . SIELC Technologies.[4] (Demonstrates separation of halo-azaindoles using mixed-mode chromatography).

  • Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals . Molecules, 2023. (General guidelines for validating HPLC methods for heterocyclic pharmaceuticals).

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines . PMC, 2018. (Discusses synthesis and impurity profiles of 7-azaindole derivatives).

  • Strategies for Chiral HPLC Method Development . Sigma-Aldrich. (Relevant for differentiating isomeric impurities in complex heterocycles).

Sources

A Comparative Guide to the Reactivity of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and 6-chloroindole for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, indole and its bioisosteres are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Among these, 6-chloroindole is a foundational building block, valued for its predictable reactivity and versatile chlorine handle for synthetic elaboration.[3][4] A compelling alternative that has garnered significant interest is 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole. This guide provides a detailed, evidence-based comparison of the chemical reactivity of these two heterocyclic systems. We will dissect their structural and electronic nuances to explain observed differences in key synthetic transformations, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic strategies.

The core structural difference lies in the fusion of the pyrrole ring to a pyridine ring in the azaindole, as opposed to a benzene ring in the indole. This seemingly subtle change—the introduction of a single nitrogen atom—profoundly alters the electronic landscape of the molecule, impacting everything from N-H acidity to the regioselectivity of C-H functionalization. This guide will explore these differences through the lens of common and advanced synthetic reactions crucial for the construction of complex molecular libraries.

Structural and Electronic Properties: A Tale of Two Rings

The reactivity of a heterocyclic system is fundamentally governed by the distribution of electron density within its rings. While both 6-chloroindole and 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine share a pyrrole moiety, the nature of the fused six-membered ring dictates their chemical behavior.

6-chloroindole is an electron-rich aromatic system. The lone pair of the pyrrole nitrogen participates in the π-system, significantly increasing the electron density of the ring, particularly at the C3 position. This makes the indole nucleus highly susceptible to electrophilic attack. The chlorine atom at the C6 position is a deactivating, ortho-, para-directing group, though its primary utility in synthesis is as a leaving group in cross-coupling reactions.[5]

6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) presents a more complex electronic profile. The key differentiating feature is the sp²-hybridized nitrogen atom in the pyridine ring. This nitrogen acts as an electron sink, exerting a powerful electron-withdrawing effect (-I and -M) on the entire fused system.[6] This has several critical consequences:

  • Reduced Pyrrole Electron Density: The electron density of the pyrrole ring in the 7-azaindole is significantly lower than in indole, which tempers its reactivity towards electrophiles.[7]

  • Enhanced N-H Acidity: The inductive pull of the pyridine nitrogen increases the acidity of the pyrrole N-H proton.

  • Modulation by Substituents: The electron-donating methoxy group (+M) at the C5 position partially counteracts the deactivating effect of the pyridine nitrogen, pushing electron density back into the ring system. The chlorine at C6 remains a key handle for cross-coupling.

The following diagram illustrates the fundamental structural and electronic differences.

G cluster_indole 6-chloroindole cluster_azaindole 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine indole_struct Structure: Benzene-fused pyrrole indole_elec Electronic Nature: - Electron-rich pyrrole ring - High susceptibility to electrophilic attack at C3 - C6-Cl for cross-coupling azaindole_elec Electronic Nature: - Electron-withdrawing pyridine nitrogen - Reduced pyrrole ring electron density - Decreased reactivity towards electrophiles - Enhanced N-H acidity - C6-Cl for cross-coupling azaindole_struct Structure: Pyridine-fused pyrrole (7-Azaindole)

Caption: Core structural and electronic differences between the two scaffolds.

Comparative Reactivity in Key Transformations

The electronic disparities outlined above manifest in tangible differences in reactivity across a range of important synthetic operations.

N-H Functionalization

The pyrrole N-H bond is a common site for introducing diversity. The increased acidity of the N-H proton in the 7-azaindole scaffold means it can be deprotonated under milder basic conditions compared to 6-chloroindole.

Reaction Type6-chloroindole6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridineRationale for Difference
N-Deprotonation Requires strong bases (e.g., NaH, LiHMDS)Can often be achieved with milder bases (e.g., K₂CO₃, Cs₂CO₃)The electron-withdrawing pyridine nitrogen stabilizes the resulting anion, lowering the pKa of the N-H proton.
N-Alkylation Standard conditions (e.g., NaH, Alkyl Halide in DMF)Milder conditions are often sufficient, potentially improving functional group tolerance.Lower pKa facilitates easier deprotonation prior to alkylation.
N-Arylation Buchwald-Hartwig or Ullmann conditions, typically requiring a strong base.Can proceed under similar conditions, but may require optimization due to potential catalyst inhibition by the pyridine nitrogen.Pyridine nitrogen can coordinate to the metal catalyst, sometimes necessitating specific ligand choice.
Electrophilic Aromatic Substitution

This is where the most dramatic difference in reactivity is observed. The electron-rich nature of indole makes it highly reactive towards electrophiles, almost exclusively at the C3 position. In contrast, the electron-deficient 7-azaindole core is significantly less reactive.

  • 6-chloroindole: Readily undergoes reactions like Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts acylation at the C3 position under standard conditions.

  • 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Electrophilic substitution on the pyrrole ring is considerably more difficult and often requires forcing conditions.[7] When substitution does occur, it is still directed to the C3 position. The lowered reactivity is a direct consequence of the deactivating effect of the pyridine nitrogen.[7] For many synthetic goals, direct C-H functionalization has superseded classical electrophilic substitution on this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Both molecules feature a C6-chloro substituent, making them ideal substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[8][9] This is the most common strategy for functionalizing the six-membered ring of both scaffolds.

The general catalytic cycle for these reactions is well-established.

G pd0 Pd(0)L_n pd2_int R-Pd(II)(X)L_n pd0->pd2_int Oxidative Addition (with R-X) pd2_trans R-Pd(II)(R')L_n pd2_int->pd2_trans Transmetalation (with R'-M) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

While both substrates are competent in these reactions, subtle differences in reaction kinetics can arise. The electron-deficient nature of the azaindole ring can make the C-Cl bond slightly more activated towards oxidative addition compared to the more electron-neutral indole system. However, the Lewis basic pyridine nitrogen can also interact with the palladium catalyst, potentially requiring ligands that are less prone to being displaced.

Comparative Data for Suzuki-Miyaura Coupling:

Parameter6-chloroindole6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, PdCl₂(dppf), Buchwald Palladacycles
Typical Ligand PPh₃, SPhos, XPhos, dppfXPhos, RuPhos, dppf
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄
Typical Solvent Dioxane/H₂O, Toluene, DMEDioxane/H₂O, Toluene, 2-MeTHF
General Reactivity Good to excellent yields.Good to excellent yields, though catalyst/ligand screening may be required to mitigate pyridine inhibition.
C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic cores. The regioselectivity of these reactions is often dictated by the inherent electronics of the substrate or by the use of a directing group.

  • 6-chloroindole: A vast body of literature exists for the C-H functionalization of indoles.[10] Without a directing group, functionalization typically occurs at C3 or C2. However, by installing a directing group on the pyrrole nitrogen (e.g., pivaloyl, sulfonyl), the reaction can be selectively guided to positions on the benzene ring, such as C7 or C4.[11][12]

  • 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: The directing-group strategy is also applicable here. The pyridine nitrogen itself can act as a native directing group, potentially favoring functionalization at the C7 position in certain metal-catalyzed reactions. The interplay between installed directing groups and the inherent coordinating ability of the pyridine nitrogen can lead to complex and potentially unique regiochemical outcomes that must be determined empirically.

Experimental Protocols: A Practical Example

To illustrate the practical application of these scaffolds, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below.

Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides

Objective: To couple an arylboronic acid to the C6 position of each scaffold.

Materials:

  • 6-chloroindole or 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and Water (10:1 v/v)

Procedure:

  • To a dry reaction vial, add the chloro-heterocycle (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Expected Observations: Both substrates are expected to perform well under these conditions, which are robust for aryl chlorides. The azaindole derivative may benefit from the use of electron-rich, bulky biarylphosphine ligands like SPhos, which can promote the challenging oxidative addition step and are less susceptible to displacement by the pyridine nitrogen.

Conclusion and Strategic Recommendations

The choice between 6-chloroindole and 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a strategic decision that should be guided by the specific synthetic goals and desired properties of the final molecule.

  • Choose 6-chloroindole for:

    • Rapid diversification at the C3 position via classical electrophilic substitution.

    • Well-established and predictable reactivity in a wide range of transformations.

    • Projects where the lipophilicity of a benzene ring is desired.

  • Choose 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine for:

    • Introducing a hydrogen bond acceptor (the pyridine nitrogen) to engage with biological targets, potentially improving potency and solubility.

    • Projects requiring reduced reactivity towards electrophiles, which can be an advantage for late-stage functionalization where selectivity is paramount.

    • Accessing unique chemical space and exploring novel structure-activity relationships.

References

  • Journal of Basic and Applied Research in Biomedicine. (2016, June 23). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Available at: [Link]

  • ACS Omega. (2025, March 19). Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. Available at: [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]

  • Cross-Coupling Reactions Guide. Cross-Coupling Reactions Guide.
  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • PubMed. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Available at: [Link]

  • Juniper Publishers. (2019, September 16). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available at: [Link]

  • CH functionalization of indoles and oxindoles through cdc reactions.
  • PubChem. 6-Chloroindole. Available at: [Link]

  • PubChem. 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • NROChemistry. (2009, December 23). Cross-Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Available at: [Link]

  • PMC. (2018, December 14). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Available at: [Link]

  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • Organic Chemistry Portal. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Available at: [Link]

  • MDPI. (2021, September 23). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]

  • ResearchGate. C H Activation of Indoles | Request PDF. Available at: [Link]

  • PMC. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • ResearchGate. The use of Pd-catalyzed cross-coupling methods for the construction of C-C, C-N, and C-O bonds.... Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available at: [Link]

Sources

Technical Comparison Guide: X-ray Crystallography & Structural Performance of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a technical analysis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (referred to herein as the Target Scaffold ), a highly specific 7-azaindole derivative used extensively in kinase inhibitor development (e.g., JAK, MPS1, and SARS-CoV-2 main protease inhibitors).

We objectively compare the structural performance of this scaffold against its primary alternatives: the Unsubstituted 7-Azaindole (the baseline core) and the 5-Chloro-7-Azaindole (a common mono-halogenated analog). The comparison focuses on crystallizability, intermolecular hydrogen bonding modes, and electronic properties that dictate ligand-protein binding efficiency.

Target Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.

Comparative Structural Analysis

The "Performance" Metric in Crystallography

In the context of small molecule scaffolds, "performance" is defined by three vectors:

  • Crystallizability: The propensity to form ordered lattices (influenced by symmetry and polarity).

  • H-Bonding Integrity: The ability to maintain the characteristic

    
     dimer motif (critical for "hinge-binding" mimicry in kinases).
    
  • Electronic Modulation: How substituents (Cl, OMe) alter the

    
    -electron cloud, affecting stacking interactions.
    
Data Comparison Table

Note: Data for the Target Scaffold is derived from high-fidelity structural homologs and verified physicochemical properties, as direct single-crystal reports for this specific disubstituted analog are often proprietary intermediates.

FeatureTarget Scaffold (6-Cl-5-OMe)Alternative A: 7-Azaindole (Unsubstituted)Alternative B: 5-Chloro-7-Azaindole
Crystal System Predicted: Monoclinic / TriclinicMonoclinic (

)
Monoclinic (

)
Primary Interaction Disrupted Dimer /

-Stacking
Linear Dimer (

)
Linear Dimer (

)
H-Bond Donor N1-H (Pyrrole)N1-H (Pyrrole)N1-H (Pyrrole)
H-Bond Acceptor N7 (Pyridine) - Sterically HinderedN7 (Pyridine) - AccessibleN7 (Pyridine) - Accessible
Electronic Effect Push-Pull (5-OMe donor / 6-Cl acceptor)NeutralInductive Withdrawal (5-Cl)
Packing Driver Halogen Bonding (Cl...O/N) +

-Stacking
N-H...N Hydrogen BondingN-H...N + Cl...Cl Contacts
Bio-Performance High Selectivity (Hydrophobic Pocket Fill)Low Selectivity (Promiscuous Binder)Moderate Selectivity
Expert Insight: The "6-Chloro Effect"

The critical differentiator of the Target Scaffold is the chlorine atom at position 6.

  • In Alternatives (7-azaindole, 5-Cl-7-azaindole): The N7 nitrogen is unencumbered. These molecules readily form centrosymmetric dimers in the solid state, mimicking the Adenine-Thymine base pair. This makes them easy to crystallize but less selective as drugs.

  • In the Target (6-Cl-5-OMe): The 6-Chloro substituent is ortho to the N7 acceptor. The large Van der Waals radius of Chlorine (1.75 Å) creates significant steric bulk, shielding the N7 lone pair.

    • Consequence: This often disrupts the standard dimer formation , forcing the crystal to adopt alternate packing motifs driven by

      
      -
      
      
      
      stacking or halogen bonding (C-Cl...O-Me).
    • Advantage: In drug design, this steric clash prevents "off-target" binding to kinases with small gatekeeper residues, enhancing specificity.

Structural Mechanism & Pathways[1]

The following diagram illustrates the divergent structural behaviors between the standard 7-azaindole scaffold and the 6-Chloro-5-methoxy derivative.

StructuralPathways Core 7-Azaindole Core Subst_Alt Substitution at C5 (e.g., Cl, OH) Core->Subst_Alt Subst_Tgt Substitution at C6 (Cl) + C5 (OMe) Core->Subst_Tgt Packing_Alt Linear N-H...N Dimer (R2,2(8) Motif) Subst_Alt->Packing_Alt N7 Accessible Result_Alt High Crystallizability Standard Hinge Binder Packing_Alt->Result_Alt Steric Steric Clash at N7 (Ortho-Chloro Effect) Subst_Tgt->Steric N7 Blocked Packing_Tgt Disrupted Dimer Pi-Stacking / Halogen Bonds Steric->Packing_Tgt Result_Tgt Altered Crystal Lattice High Selectivity Binder Packing_Tgt->Result_Tgt

Figure 1: Mechanistic divergence in crystal packing and binding modes driven by the 6-Chloro substituent.

Experimental Protocol: Crystallization & Validation

To obtain high-quality X-ray data for the Target Scaffold , standard evaporation methods often fail due to the disrupted H-bonding network described above. The following protocol utilizes a "Anti-solvent Vapor Diffusion" method optimized for halogenated heterocycles.

Crystallization Workflow

Objective: Grow single crystals suitable for XRD (>0.1 mm in one dimension).

  • Solvent Selection:

    • Primary Solvent: DMSO or DMF (High solubility required due to planar aromaticity).

    • Anti-solvent: Methanol or Water (Induces supersaturation).

    • Note: Avoid pure chloroform; the 6-Cl substituent increases lipophilicity, making nucleation slow in non-polar solvents.

  • Step-by-Step Procedure:

    • Step 1: Dissolve 10 mg of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in 0.5 mL of DMSO. Sonicate for 5 mins to ensure homogeneity.

    • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

    • Step 3: Place the inner vial (uncapped) inside a larger jar containing 2 mL of the anti-solvent (Methanol).

    • Step 4: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Step 5: Monitor for 7-14 days. The 5-OMe group acts as a weak acceptor, potentially recruiting water molecules; if crystals are hygroscopic, harvest immediately in oil.

Data Collection & Refinement (Self-Validating)

Once a crystal is mounted, ensure the data meets these integrity metrics:

  • Resolution: Aim for <0.80 Å to resolve the C-Cl bond distance accurately (approx. 1.73 Å).

  • Completeness: >98% is required to accurately model the electron density around the heavy Chlorine atom.

  • R-factor (

    
    ):  Should be <0.06 for a confident space group assignment. High 
    
    
    
    often indicates twinning, common in planar stacks.

Workflow Start Dissolve Target (DMSO/DMF) Filter Micro-Filtration (0.22 µm PTFE) Start->Filter Diffusion Vapor Diffusion (Anti-solvent: MeOH) Filter->Diffusion Harvest Harvest in Paratone Oil (Cryo-protection) Diffusion->Harvest Diffraction X-Ray Diffraction (Mo or Cu Source) Harvest->Diffraction Check Validation Check (Completeness >98%?) Diffraction->Check Check->Diffusion Fail (Re-grow) Solve Structure Solution (SHELXT / Olex2) Check->Solve Pass

Figure 2: Optimized crystallization and validation workflow for halogenated azaindoles.

References

  • MDPI Molecules. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

  • PubChem. (2025). 6-Chloro-1H-pyrrolo[2,3-b]pyridine Compound Summary. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

Reference standards for 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Analysis

Executive Summary: The "Isomer Trap" in 7-Azaindole Analysis

In the development of kinase inhibitors (e.g., FGFR, FLT3, NOX2 targets), the 7-azaindole scaffold is a privileged structure. However, the specific substitution pattern of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1260382-00-0 ) presents a unique analytical challenge: it is structurally isomeric with 5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190315-07-1 ).

Many commercial "Research Grade" standards rely solely on 1D-NMR and HPLC area %, which often fail to distinguish these regioisomers definitively. This guide compares the performance of different reference standard grades and establishes a self-validating protocol to ensure structural integrity and accurate potency assignment in drug development.

Comparative Guide: Reference Standard Grades

The choice of reference standard dictates the validity of your biological assays and stability studies. Below is an objective comparison of the three primary tiers of materials available for this compound.

Table 1: Performance & Specification Comparison

FeatureTier 1: Primary Reference Standard Tier 2: Certified Reference Material (CRM) Tier 3: Research Chemical (Commercial)
Primary Use GLP/GMP Release Testing, Method ValidationInstrument Calibration, System SuitabilityEarly Discovery Screening, Synthetic Intermediate
Purity Assignment Mass Balance (

)
Certified Value (with Uncertainty

)
Chromatographic Purity (% Area)
Identity Verification 1H/13C NMR, 2D-NOESY , MS, IR, Elemental1H NMR, MS1H NMR (often low resolution)
Water/Solvent Content Measured (KF + GC-HS) & SubtractedMeasured & SubtractedOften Ignored (Assumed 0%)
Isomer Specificity Guaranteed (via NOE/X-ray)High (Process Validated)Risk of Isomer Contamination
Cost / Lead Time High / Weeks (Custom Synthesis)Medium / DaysLow / Days
The "Hidden Bias" in Tier 3 Standards

Experimental Insight: A "98% Purity" Research Grade standard often contains 1-3% water and 2-5% residual solvent (e.g., EtOAc/Hexanes from silica columns).

  • Consequence: If you treat a 10 mg sample as 10 mg of active compound, your calculated molarity is overestimated by 5-10% .

  • Correction: Only Tier 1 & 2 standards provide the Potency (Assay) value required for accurate

    
     determination.
    

Critical Quality Attributes (CQAs) & Impurity Profiling

To validate this standard, one must understand its genesis. The synthesis of substituted 7-azaindoles often involves electrophilic substitution, which can lead to specific impurity profiles.

Synthesis & Impurity Pathway Diagram

ImpurityPathways Start 7-Azaindole Core (Precursor) Step1 Electrophilic Halogenation/Methoxylation Start->Step1 Target Target: 6-Cl-5-OMe-7-Azaindole (CAS 1260382-00-0) Step1->Target Major Product Imp1 Regioisomer: 5-Cl-6-OMe-7-Azaindole (CAS 1190315-07-1) Step1->Imp1 Isomeric Side Rxn Imp2 Over-Reaction: 4,6-Dichloro-5-OMe Step1->Imp2 Excess Reagent Imp3 Incomplete: 5-Methoxy-7-Azaindole (Des-chloro) Step1->Imp3 Incomplete Rxn

Figure 1: Synthetic origins of critical impurities. The formation of the 5-Cl-6-OMe regioisomer (Imp1) is the highest risk factor for structural misassignment.

Self-Validating Protocol: Identity & Purity

A. Identity: The "NOE Smoking Gun"

Standard 1H-NMR shows a singlet for the pyridine proton (H-4) in both isomers. You cannot distinguish them by splitting patterns alone.

  • Protocol: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target Interaction: Look for the cross-peak between the Methoxy group (-OCH3) protons (~3.9 ppm) and the H-4 aromatic proton (~8.0 ppm).

    • 6-Chloro-5-methoxy (Target): The -OCH3 (C5) and H-4 (C4) are ortho to each other. Result: Strong NOE Signal.

    • 5-Chloro-6-methoxy (Isomer): The -OCH3 (C6) and H-4 (C4) are meta , separated by the Chlorine at C5. Result: Weak or No NOE Signal.

B. Purity: The Orthogonal Approach

Do not rely on a single HPLC wavelength (e.g., 254 nm), as the chlorinated isomers may have different extinction coefficients.

Method 1: HPLC-PDA (Chromatographic Purity)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

  • Detection: PDA (210-400 nm). Check purity at 280 nm and 254 nm.

  • Acceptance Criteria: No single impurity > 0.5%; Total impurities < 2.0%.

Method 2: qNMR (Absolute Assay)

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).

  • Solvent: DMSO-d6.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Weight,
    
    
    = Purity of standard.[1][2][3][4]

Experimental Workflow: Qualification of a Vendor Standard

The following workflow illustrates the decision logic for accepting a standard for biological screening.

QualificationWorkflow Start Receive Standard (Vendor CoA) Check1 Check CAS & Structure (Is it 1260382-00-0?) Start->Check1 Test1 Run 1H-NMR + NOESY Check1->Test1 Match Fail1 REJECT: Wrong Isomer Check1->Fail1 Mismatch Decision1 NOE (OMe <-> H4) Detected? Test1->Decision1 Decision1->Fail1 No (Meta) Test2 Run HPLC + KF (Water) Decision1->Test2 Yes (Ortho) Calc Calculate Potency: (100 - %Imp - %Water - %Solvent) Test2->Calc Final Release for Assay Calc->Final

Figure 2: Decision tree for qualifying incoming reference materials. Note the critical "Stop/Go" decision based on NOESY data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11344118, 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ISO (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • ThoreauChem (2025). Product entry: 6-Chloro-5-methoxy-7-azaindole (CAS 1260382-00-0). Retrieved from [Link]

  • T. D. Spitzer et al. (2025). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. ResearchGate. Retrieved from [Link]

Sources

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